molecular formula C19H16BrFN6O2 B15612439 ZD-4190

ZD-4190

Cat. No.: B15612439
M. Wt: 459.3 g/mol
InChI Key: YBTGTVGEKMZEQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ZD-4190 is a small molecule drug with a maximum clinical trial phase of I.
VEGF receptor antagonist;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrFN6O2/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21/h2-5,8-11H,6-7H2,1H3,(H,22,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTGTVGEKMZEQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrFN6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

ZD-4190: A Technical Guide to its Anti-Angiogenic Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ZD-4190, a potent and orally active inhibitor of angiogenesis. The document details its molecular targets, its effects on key signaling pathways, and summarizes the critical preclinical data that established its anti-angiogenic and anti-tumor efficacy.

Core Mechanism of Action: Targeting VEGF Receptor Tyrosine Kinases

This compound is a substituted 4-anilinoquinazoline (B1210976) that functions as a selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases (RTKs).[1][2] Its primary mechanism involves competing with ATP for the binding site in the catalytic domain of the VEGF receptors, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways crucial for angiogenesis.[1]

The primary molecular targets of this compound are:

  • KDR (Kinase Insert Domain Receptor) / VEGFR-2: The main receptor responsible for mediating the mitogenic, chemotactic, and survival signals of VEGF in endothelial cells. This compound is a particularly potent inhibitor of KDR.[1][3]

  • Flt-1 (Fms-like tyrosine kinase-1) / VEGFR-1: Another key VEGF receptor that modulates endothelial cell function and angiogenesis.[1][2]

By inhibiting these receptors, this compound effectively abrogates VEGF signaling, leading to the suppression of new blood vessel formation (angiogenesis) and a reduction in the permeability of existing tumor vasculature.[1][2][4] This anti-angiogenic effect is the cornerstone of its anti-tumor activity, as it deprives solid tumors of the essential blood supply required for growth and metastasis.[5] Some studies also note that this compound inhibits the Epidermal Growth Factor Receptor (EGFR), another tyrosine kinase involved in cancer progression.[6]

Signaling Pathway Inhibition

The binding of VEGF to its receptors, primarily KDR, triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This creates docking sites for various signaling proteins, initiating multiple downstream cascades that promote endothelial cell proliferation, migration, survival, and permeability. This compound blocks the initial autophosphorylation step, thus preventing the activation of these pathways.

ZD4190_Mechanism cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF Ligand VEGFR VEGFR-2 (KDR) / VEGFR-1 (Flt-1) VEGF->VEGFR Binding & Dimerization P_site ATP Binding Site (Kinase Domain) VEGFR->P_site ZD4190 This compound ZD4190->P_site Blocks ATP Binding ADP ADP P_site->ADP Phosphorylation Receptor Autophosphorylation P_site->Phosphorylation Catalyzes ATP ATP ATP->P_site Binds Signaling Downstream Signaling (e.g., MAPK, PI3K/Akt) Phosphorylation->Signaling Angiogenesis Angiogenic Effects (Proliferation, Migration, Permeability) Signaling->Angiogenesis

Caption: this compound inhibits angiogenesis by blocking the ATP binding site of VEGF receptors.

Quantitative In Vitro Efficacy

This compound demonstrates potent and selective inhibitory activity against VEGF-driven processes in cell-free and cell-based assays. The data highlights its specificity for VEGF signaling pathways over other growth factor pathways, such as those stimulated by basic Fibroblast Growth Factor (bFGF).[1]

Assay TypeTarget/Cell LineParameterValue
Enzyme Inhibition AssayKDR (VEGFR-2)IC₅₀29 ± 4 nM[3]
Enzyme Inhibition AssayFlt-1 (VEGFR-1)IC₅₀708 ± 63 nM[3]
Cell Proliferation AssayVEGF-stimulated HUVECsIC₅₀50 nM[1]
Cell Proliferation AssaybFGF-stimulated HUVECsIC₅₀> 30-fold higher than for VEGF[1]
Cell Proliferation AssayBasal HUVEC GrowthEffectNo effect up to 10 µM[1]

HUVEC: Human Umbilical Vein Endothelial Cell

In Vivo Anti-Tumor and Anti-Angiogenic Activity

Preclinical studies using human tumor xenografts in immunocompromised mice have confirmed the potent anti-tumor effects of orally administered this compound. The drug elicits significant tumor cytostasis across a range of cancer types, an effect attributed to its anti-angiogenic action rather than direct cytotoxicity to tumor cells.[1][2]

Xenograft ModelTreatment ScheduleTumor Growth Inhibition
Calu-6 (Lung)100 mg/kg/day for 21 days~80%[1]
PC-3 (Prostate)100 mg/kg/day for 21 days~95%[1]
LoVo (Colon)100 mg/kg/day for 21 days~80%[1]
OV-CAR-3 (Ovarian)100 mg/kg/day for 21 days~80%[1]
PC-3 (Prostate)12.5 mg/kg/dayStatistically significant effect[1]

Furthermore, studies demonstrated that upon withdrawal of this compound therapy after prolonged treatment (10 weeks), tumor growth resumed, consistent with an anti-angiogenic mechanism that holds tumors in a state of dormancy.[1][2] In vivo evidence also includes a dose-dependent reduction in vascular permeability in PC-3 prostate tumors.[4][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are representative protocols for the key experiments used to characterize the anti-angiogenic activity of this compound.

VEGF Receptor Tyrosine Kinase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation activity of isolated VEGF receptor tyrosine kinases.

protocol_kinase cluster_protocol Kinase Inhibition Assay Workflow A 1. Plate Coating Coat ELISA plates with a substrate (e.g., poly-Glu-Tyr). B 2. Reaction Mix Preparation Prepare a mix of recombinant KDR or Flt-1 kinase domain, ATP, and varying concentrations of this compound. A->B C 3. Kinase Reaction Add the reaction mix to the coated wells. Incubate to allow phosphorylation of the substrate. B->C D 4. Detection Wash plates and add an anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP). C->D E 5. Signal Generation Add a chromogenic substrate (e.g., TMB). Incubate to develop color. D->E F 6. Quantification Stop the reaction and measure the absorbance. Calculate IC50 values. E->F

Caption: Workflow for a typical VEGF receptor tyrosine kinase inhibition ELISA.

Methodology:

  • Plate Preparation: 96-well ELISA plates are coated with a generic tyrosine kinase substrate (e.g., poly-Glu-Tyr) and incubated overnight.

  • Compound Dilution: this compound is serially diluted to a range of concentrations in a suitable buffer.

  • Kinase Reaction: The recombinant kinase domain of KDR or Flt-1 is added to the wells along with ATP and the diluted this compound. The plates are incubated to allow the kinase to phosphorylate the substrate.

  • Detection: After incubation, the plates are washed. A primary antibody that specifically recognizes phosphorylated tyrosine residues (e.g., PY20), conjugated to an enzyme like Horseradish Peroxidase (HRP), is added.

  • Signal Measurement: Following another wash step, a chromogenic substrate for HRP is added. The reaction is stopped, and the resulting color intensity, which is proportional to the level of phosphorylation, is measured using a plate reader.

  • Data Analysis: The absorbance values are plotted against the concentration of this compound to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

HUVEC Proliferation Assay

This cell-based assay measures the effect of this compound on the proliferation of endothelial cells stimulated by VEGF.

Methodology:

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates in low-serum medium and allowed to attach.

  • Starvation: Cells are serum-starved for a period (e.g., 24 hours) to synchronize them in a quiescent state.

  • Treatment: The medium is replaced with low-serum medium containing a specific concentration of VEGF (or another growth factor like bFGF as a control) and varying concentrations of this compound.

  • Incubation: The cells are incubated for a defined period (e.g., 48-72 hours) to allow for proliferation.

  • Proliferation Assessment: Cell proliferation is quantified using one of several methods:

    • BrdU Incorporation: A thymidine (B127349) analog, BrdU, is added to the wells. Its incorporation into newly synthesized DNA is detected using an anti-BrdU antibody in an ELISA format.

    • MTS/MTT Assay: A tetrazolium salt is added, which is converted by metabolically active cells into a colored formazan (B1609692) product, measured spectrophotometrically.

    • Direct Cell Counting: Cells are trypsinized and counted using a hemocytometer or an automated cell counter.

  • Data Analysis: The results are used to calculate the IC₅₀ value for the inhibition of VEGF-stimulated proliferation.

Human Tumor Xenograft Model

This in vivo model assesses the anti-tumor efficacy of this compound on established human tumors grown in immunodeficient mice.

protocol_xenograft cluster_protocol Tumor Xenograft Model Workflow A 1. Cell Implantation Inject human tumor cells (e.g., PC-3, Calu-6) subcutaneously into nude mice. B 2. Tumor Growth Allow tumors to grow to a palpable, measurable size (e.g., ~0.5 cm³). A->B C 3. Randomization & Treatment Randomize mice into control (vehicle) and treatment groups. Administer this compound orally (e.g., once daily). B->C D 4. Tumor Measurement Measure tumor volume regularly (e.g., 2-3 times/week) using calipers. C->D E 5. Endpoint Analysis At the end of the study, excise tumors for weight measurement and histological analysis (e.g., microvessel density). D->E

References

ZD-4190: A Technical Guide to a Dual VEGFR2 and EGFR Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-4190 is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant activity against both Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Epidermal Growth Factor Receptor (EGFR). As a dual inhibitor, this compound presents a compelling therapeutic strategy by simultaneously targeting two critical pathways involved in tumor growth, proliferation, and angiogenesis. This technical guide provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental methodologies.

Mechanism of Action

This compound is a substituted 4-anilinoquinazoline (B1210976) that functions as an ATP-competitive inhibitor of the receptor tyrosine kinase (RTK) activity of both VEGFR2 and EGFR.[1] By binding to the ATP-binding pocket of these receptors, this compound blocks the initiation of downstream signaling cascades that are crucial for tumor progression.

VEGFR2 Inhibition: The binding of VEGF to VEGFR2 is a primary driver of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] this compound's inhibition of VEGFR2 (also known as KDR) and the related receptor Flt-1 blocks VEGF-stimulated endothelial cell proliferation and migration, key steps in angiogenesis.[1] This anti-angiogenic activity is a major contributor to its anti-tumor effects.

EGFR Inhibition: The EGFR signaling pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation, survival, and metastasis. While the primary focus of many studies on this compound has been its anti-VEGFR activity, its role as an EGFR inhibitor suggests a broader anti-cancer potential by directly targeting tumor cell growth and survival.

Signaling Pathways and Inhibition by this compound

The following diagrams illustrate the VEGFR2 and EGFR signaling pathways and the points of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 (KDR/Flk-1) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Permeability Vascular Permeability VEGFR2->Permeability PKC PKC PLCg->PKC Raf Raf PKC->Raf Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration ZD4190 This compound ZD4190->VEGFR2 Inhibits Autophosphorylation

VEGFR2 Signaling Pathway and this compound Inhibition.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR (ErbB1/HER1) EGF->EGFR Binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Recruits PI3K PI3K EGFR->PI3K Activates STAT STAT EGFR->STAT Activates Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival Akt->Survival STAT->Proliferation ZD4190 This compound ZD4190->EGFR Inhibits Autophosphorylation

EGFR Signaling Pathway and this compound Inhibition.

Quantitative Data

The following tables summarize the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound
Target/AssayIC50 (nM)Reference
Kinase Inhibition
VEGFR2 (KDR)25[1]
Flt-1600[1]
FGFR1>3000[1]
Cellular Assays
VEGF-stimulated HUVEC Proliferation50[1]
bFGF-stimulated HUVEC Proliferation>1500[1]
Basal HUVEC Growth>10000[1]
Table 2: In Vivo Anti-Tumor Efficacy of this compound in Human Tumor Xenograft Models
Tumor ModelMouse StrainTreatment ScheduleDose (mg/kg/day, oral)Tumor Growth Inhibition (%)Reference
PC-3 (Prostate)AthymicDaily for 21 days12.545[1]
2565[1]
5079[1]
10088[1]
Calu-6 (Lung)AthymicDaily for 21 days12.548[1]
2561[1]
5078[1]
10095[1]
MDA-MB-231 (Breast)AthymicDaily for 21 days10079[1]
SK-OV-3 (Ovarian)AthymicDaily for 21 days10085[1]
HCT8/S11 (Colon)NudeDaily for 21 days50~70[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Kinase Inhibition Assay (ELISA-based)

This protocol describes a general method for determining the inhibitory activity of this compound against receptor tyrosine kinases using an ELISA-based assay.

Kinase_Assay_Workflow start Start plate_prep Coat 96-well plate with substrate (e.g., poly(Glu,Tyr)) start->plate_prep add_enzyme Add recombinant kinase (VEGFR2 or EGFR) plate_prep->add_enzyme add_inhibitor Add this compound at varying concentrations add_enzyme->add_inhibitor add_atp Initiate reaction with ATP and MgCl2/MnCl2 add_inhibitor->add_atp incubate Incubate at 30°C add_atp->incubate stop_reaction Stop reaction and wash plates incubate->stop_reaction add_antiphospho_ab Add anti-phosphotyrosine antibody (HRP-conjugated) stop_reaction->add_antiphospho_ab incubate2 Incubate at room temperature add_antiphospho_ab->incubate2 add_substrate Add HRP substrate (e.g., TMB) incubate2->add_substrate read_plate Read absorbance at 450 nm add_substrate->read_plate analyze Calculate IC50 values read_plate->analyze end End analyze->end

Workflow for In Vitro Kinase Inhibition Assay.

Materials:

  • Recombinant human VEGFR2 or EGFR kinase domain

  • Substrate (e.g., poly(Glu,Tyr) 4:1)

  • 96-well microplates

  • This compound

  • ATP, MgCl₂, or MnCl₂

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Wash buffer (e.g., TBS with Tween-20)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • HRP substrate (e.g., TMB)

  • Stop solution (e.g., H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the substrate solution and incubate overnight at 4°C. Wash the plates to remove unbound substrate.

  • Enzyme and Inhibitor Addition: Add the recombinant kinase to each well. Then, add serial dilutions of this compound or vehicle control.

  • Reaction Initiation: Start the kinase reaction by adding a solution containing ATP and either MgCl₂ or MnCl₂.[1] A typical ATP concentration is at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and wash the wells. Add the HRP-conjugated anti-phosphotyrosine antibody and incubate. After another wash step, add the HRP substrate.

  • Data Acquisition and Analysis: Stop the color development with a stop solution and measure the absorbance at 450 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

VEGF-Stimulated HUVEC Proliferation Assay (MTT-based)

This protocol outlines a method to assess the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated with VEGF.

HUVEC_Proliferation_Assay start Start seed_cells Seed HUVECs in a 96-well plate start->seed_cells starve_cells Serum-starve cells seed_cells->starve_cells add_inhibitor_vegf Add this compound and VEGF starve_cells->add_inhibitor_vegf incubate Incubate for 72 hours add_inhibitor_vegf->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_plate Read absorbance at 570 nm solubilize->read_plate analyze Calculate percent inhibition read_plate->analyze end End analyze->end

Workflow for HUVEC Proliferation Assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • VEGF

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HUVECs into a 96-well plate at an appropriate density and allow them to adhere.

  • Serum Starvation: To reduce basal proliferation, serum-starve the cells for a period (e.g., 24 hours).

  • Treatment: Treat the cells with various concentrations of this compound in the presence of a constant concentration of VEGF.[1] Include controls for basal growth (no VEGF) and stimulated growth (VEGF only).

  • Incubation: Incubate the plates for a period that allows for cell proliferation (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for approximately 4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

  • Solubilization and Measurement: Add a solubilization solution to dissolve the formazan crystals. Measure the absorbance at 570 nm.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of inhibition of VEGF-stimulated proliferation for each concentration of this compound.

Western Blot Analysis of VEGFR2 and EGFR Phosphorylation

This protocol provides a general method for detecting the phosphorylation status of VEGFR2 and EGFR in cells treated with this compound.

Materials:

  • Cells expressing VEGFR2 and/or EGFR

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-VEGFR2, anti-total-VEGFR2, anti-phospho-EGFR, anti-total-EGFR, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Culture cells to a suitable confluency, serum-starve if necessary, and then treat with this compound for a specified time before stimulating with VEGF or EGF. Lyse the cells on ice.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibody overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total receptor.

Human Tumor Xenograft Model

This protocol describes a general procedure for establishing and using human tumor xenograft models to evaluate the in vivo efficacy of this compound.

Xenograft_Model_Workflow start Start prepare_cells Prepare tumor cell suspension (e.g., PC-3, Calu-6) start->prepare_cells inject_mice Subcutaneously inject cells into immunocompromised mice prepare_cells->inject_mice tumor_growth Allow tumors to reach a palpable size (e.g., 100-150 mm³) inject_mice->tumor_growth randomize Randomize mice into treatment and control groups tumor_growth->randomize treat_mice Administer this compound (oral) or vehicle daily randomize->treat_mice measure_tumors Measure tumor volume twice weekly treat_mice->measure_tumors monitor_health Monitor animal health and body weight treat_mice->monitor_health end_study End study at a defined endpoint (e.g., tumor size) measure_tumors->end_study monitor_health->end_study analyze_data Analyze tumor growth inhibition end_study->analyze_data end End analyze_data->end

Workflow for Human Tumor Xenograft Model.

Materials:

  • Human tumor cell line (e.g., PC-3, Calu-6)

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Matrigel (optional)

  • This compound

  • Vehicle for oral administration (e.g., 1% polysorbate 80 in water)[2]

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells), often mixed with Matrigel, into the flank of immunocompromised mice.[1]

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.

  • Treatment: Administer this compound orally at the desired doses once daily. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers twice weekly and calculate the tumor volume using a standard formula (e.g., (length × width²) / 2).

  • Monitoring: Monitor the health and body weight of the animals throughout the study.

  • Data Analysis: At the end of the study, calculate the percentage of tumor growth inhibition for each treatment group compared to the control group.

Conclusion

This compound is a potent dual inhibitor of VEGFR2 and EGFR, demonstrating significant anti-angiogenic and anti-tumor activity in a range of preclinical models. Its oral bioavailability and broad-spectrum efficacy make it a promising candidate for cancer therapy. This technical guide provides a foundational understanding of this compound's mechanism of action, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in further exploring its therapeutic potential.

References

ZD-4190: A Technical Guide to a Potent Angiogenesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent, orally active, small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, primarily targeting VEGFR-2 (KDR) and VEGFR-1 (Flt-1).[1][2] By competitively inhibiting ATP binding to the kinase domain of these receptors, this compound effectively abrogates VEGF-mediated signaling pathways crucial for angiogenesis, the formation of new blood vessels. This anti-angiogenic activity translates into broad-spectrum antitumor efficacy, as demonstrated in various preclinical models. This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data of this compound, intended to serve as a valuable resource for researchers in oncology and drug development.

Chemical Structure and Properties

This compound, with the IUPAC name 7-(2-(1H-1,2,3-triazol-1-yl)ethoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine, is a substituted 4-anilinoquinazoline (B1210976).[1] Its chemical structure and key properties are summarized below.

Chemical Structure:

this compound Chemical Structure

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 7-(2-(1H-1,2,3-triazol-1-yl)ethoxy)-N-(4-bromo-2-fluorophenyl)-6-methoxyquinazolin-4-amine
CAS Number 413599-62-9
Molecular Formula C₁₉H₁₆BrFN₆O₂
Molecular Weight 459.28 g/mol
SMILES COc1cc2c(cc1OCCN1C=CN=N1)N=CN=C2NC1=CC=C(Br)C=C1F

Mechanism of Action

This compound exerts its anti-angiogenic effects by potently and selectively inhibiting the tyrosine kinase activity of VEGF receptors, which are critical for the proliferation, migration, and survival of endothelial cells.

VEGF Signaling Pathway and Inhibition by this compound

The binding of VEGF-A to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to the physiological responses of angiogenesis. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the VEGFR-2 kinase domain and preventing the transfer of phosphate (B84403) from ATP to the tyrosine residues, thereby blocking the entire downstream signaling cascade.

VEGF_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P P VEGFR-2->P ADP ADP P->ADP Downstream Signaling Downstream Signaling P->Downstream Signaling This compound This compound This compound->VEGFR-2 Inhibition ATP ATP ATP->P Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis

Caption: this compound inhibits VEGF-induced angiogenesis.

In Vitro Activity

This compound has demonstrated potent inhibitory activity against VEGFR-2 and VEGFR-1 in enzymatic assays and has been shown to effectively inhibit VEGF-stimulated endothelial cell proliferation.

Table 2: In Vitro Inhibitory Activity of this compound

AssayTarget/Cell LineIC₅₀ (µM)Reference
Enzymatic Assay KDR (VEGFR-2)0.05[1]
Flt-1 (VEGFR-1)0.11[1]
FGFR1>100[1]
Cell-Based Assay VEGF-stimulated HUVEC Proliferation0.04[1]
Experimental Protocols

This assay quantifies the ability of this compound to inhibit the phosphorylation of a substrate by the respective receptor tyrosine kinases.

  • Plate Coating: 96-well ELISA plates are coated with a substrate for the kinase (e.g., poly-Glu-Tyr).

  • Kinase Reaction: Recombinant human KDR, Flt-1, or FGFR1 is added to the wells in the presence of various concentrations of this compound and ATP. The reaction is allowed to proceed for a specified time at room temperature.

  • Detection: The reaction is stopped, and the plates are washed. A horseradish peroxidase-conjugated anti-phosphotyrosine antibody is added to detect the phosphorylated substrate.

  • Signal Measurement: After incubation and further washing, a chromogenic substrate is added, and the absorbance is measured using a microplate reader.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

This assay assesses the effect of this compound on the proliferation of human umbilical vein endothelial cells (HUVECs) stimulated by VEGF.

  • Cell Seeding: HUVECs are seeded in 96-well plates in their growth medium and allowed to attach overnight.

  • Serum Starvation: The growth medium is replaced with a low-serum medium for 24 hours to synchronize the cells.

  • Treatment: The cells are then treated with various concentrations of this compound in the presence of a stimulating concentration of VEGF-A.

  • Proliferation Measurement: After 72 hours of incubation, cell proliferation is assessed using a standard method such as the MTT assay or by direct cell counting.

  • Data Analysis: The percentage of inhibition of VEGF-stimulated proliferation is calculated for each this compound concentration, and the IC₅₀ value is determined.

In Vivo Efficacy

The antitumor activity of this compound has been evaluated in various human tumor xenograft models in immunocompromised mice. Chronic oral administration of this compound resulted in significant, dose-dependent inhibition of tumor growth.[1][2]

Table 3: In Vivo Antitumor Activity of this compound in Human Tumor Xenograft Models

Tumor ModelCell LineDosing Regimen (oral, once daily)Tumor Growth Inhibition (%)Reference
Lung Carcinoma Calu-6100 mg/kg89[1]
Prostate Carcinoma PC-3100 mg/kg95[1]
Ovarian Carcinoma SKOV-3100 mg/kg79[1]
Breast Carcinoma MDA-MB-231100 mg/kg85[1]
Experimental Protocol: Human Tumor Xenograft Model
  • Cell Implantation: Human tumor cells (e.g., Calu-6, PC-3, SKOV-3, MDA-MB-231) are implanted subcutaneously into the flank of athymic nude mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. This compound is administered orally, once daily, at various dose levels. The control group receives the vehicle.

  • Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers.

  • Data Analysis: The mean tumor volumes of the treated groups are compared to the control group to determine the percentage of tumor growth inhibition.

Xenograft_Workflow Tumor Cell Implantation Tumor Cell Implantation Tumor Growth Tumor Growth Tumor Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment (this compound or Vehicle) Treatment (this compound or Vehicle) Randomization->Treatment (this compound or Vehicle) Tumor Measurement Tumor Measurement Treatment (this compound or Vehicle)->Tumor Measurement Data Analysis Data Analysis Tumor Measurement->Data Analysis

Caption: Workflow for in vivo xenograft studies.

Pharmacodynamics and Pharmacokinetics

Pharmacodynamic Marker: Epiphyseal Growth Plate Hypertrophy

Inhibition of VEGF signaling by this compound has been shown to have a measurable effect on endochondral ossification. In young, growing rats, oral administration of this compound led to a dose-dependent increase in the width of the epiphyseal growth plate of the femur, serving as a useful in vivo pharmacodynamic marker of VEGF receptor inhibition.[1]

Pharmacokinetics

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not currently published. The synthesis of related 4-anilinoquinazoline derivatives typically involves the reaction of a 4-chloroquinazoline (B184009) intermediate with the appropriate aniline (B41778) derivative.

Conclusion

This compound is a potent and orally bioavailable inhibitor of VEGFR tyrosine kinases with significant anti-angiogenic and antitumor activity in preclinical models. Its well-defined mechanism of action and efficacy data make it a valuable tool for cancer research and a potential candidate for further drug development. This technical guide provides a consolidated resource of its chemical, biological, and pharmacological properties to aid researchers in the field.

References

ZD-4190: A Technical Overview of a Pioneering VEGF Receptor Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and development history of ZD-4190, a first-generation, orally active inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinase (RTK). Developed by AstraZeneca, this compound was a significant early entrant in the field of anti-angiogenic cancer therapy. This document details its mechanism of action, preclinical efficacy, and the strategic decisions that shaped its developmental trajectory.

Introduction: The Rationale for Targeting Angiogenesis

The growth and metastasis of solid tumors are critically dependent on angiogenesis, the formation of new blood vessels from pre-existing vasculature. Vascular Endothelial Growth Factor (VEGF) is a key mediator of this process, promoting endothelial cell proliferation, migration, and survival through its interaction with VEGF receptors (VEGFRs) on the surface of endothelial cells. The recognition of VEGF's pivotal role in tumor angiogenesis spurred the development of therapeutic agents designed to inhibit its signaling pathway. This compound emerged from this effort as a potent, small-molecule inhibitor of VEGFR tyrosine kinase activity, offering the potential for a broad-spectrum anti-tumor agent.

Discovery and Chemical Profile

This compound is a member of the 4-anilinoquinazoline (B1210976) class of compounds.[1] Its discovery was the result of a focused drug discovery program aimed at identifying orally bioavailable small molecules that could competitively inhibit the ATP-binding site of VEGF receptor tyrosine kinases.

While the precise chemical structure of this compound is not widely published in readily available literature, its classification as a substituted 4-anilinoquinazoline places it in a well-established family of kinase inhibitors.

Mechanism of Action: Inhibition of VEGF Receptor Signaling

This compound exerts its anti-angiogenic effects by potently and selectively inhibiting the tyrosine kinase activity of VEGF receptors, primarily KDR (Kinase Insert Domain-Containing Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, or VEGFR-1).[1] By blocking the ATP-binding site within the intracellular kinase domain of these receptors, this compound prevents their autophosphorylation and the subsequent activation of downstream signaling pathways. This interruption of the VEGF signaling cascade leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels required for tumor growth.

G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR Binding TKD Tyrosine Kinase Domain VEGFR->TKD P Phosphorylation TKD->P ATP Hydrolysis ZD4190 This compound ZD4190->TKD Competitive Inhibition Inhibition Inhibition ATP ATP ATP->TKD Binds to Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Downstream Activation Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotion Inhibition->P

Figure 1: Mechanism of action of this compound.

Preclinical Development and Efficacy

The preclinical development of this compound demonstrated its potential as an anti-cancer agent through a series of in vitro and in vivo studies.

In Vitro Studies

This compound was shown to be a potent inhibitor of VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1]

Table 1: In Vitro Activity of this compound

AssayTarget/Cell LineIC50 Value
Kinase ActivityKDR (VEGFR-2)0.04 µM
Kinase ActivityFlt-1 (VEGFR-1)1.1 µM
Cell ProliferationVEGF-stimulated HUVEC0.07 µM

Data sourced from Wedge et al., 2000.

VEGF Receptor Tyrosine Kinase Activity Assay (General Protocol):

  • Recombinant VEGF receptor intracellular kinase domains were expressed and purified.

  • The kinase reaction was initiated by incubating the purified kinase domain with a specific peptide substrate and ATP in a suitable buffer.

  • Varying concentrations of this compound were added to the reaction mixture.

  • The level of substrate phosphorylation was quantified, typically using an ELISA-based method with a phospho-specific antibody or through the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP.

  • IC50 values were determined by plotting the percentage of inhibition against the concentration of this compound.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Kinase Purified VEGFR Kinase Domain Incubation Incubate Components Kinase->Incubation Substrate Peptide Substrate Substrate->Incubation ATP ATP ATP->Incubation ZD4190 This compound (Varying Concentrations) ZD4190->Incubation Quantification Quantify Substrate Phosphorylation (e.g., ELISA, ³²P incorporation) Incubation->Quantification IC50 Calculate IC50 Quantification->IC50

Figure 2: General workflow for a VEGF receptor tyrosine kinase activity assay.

HUVEC Proliferation Assay (General Protocol):

  • HUVECs were seeded in multi-well plates and allowed to adhere.

  • The cells were then serum-starved to synchronize their cell cycle.

  • Cells were subsequently stimulated with a pro-angiogenic growth factor, typically VEGF.

  • Varying concentrations of this compound were added to the culture medium.

  • After a defined incubation period (e.g., 72 hours), cell proliferation was assessed using methods such as MTT assay, BrdU incorporation, or direct cell counting.

  • The concentration of this compound that inhibited cell proliferation by 50% (IC50) was calculated.

In Vivo Studies

This compound demonstrated significant anti-tumor activity in a range of human tumor xenograft models in athymic mice.[1] The compound was administered orally, highlighting its potential for convenient clinical use.

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

Tumor ModelDose (mg/kg/day, oral)Tumor Growth Inhibition (%)
PC-3 (Prostate)50~70
Calu-6 (Lung)50~60
MDA-MB-231 (Breast)50~50
OVCAR-3 (Ovarian)50~65

Data are estimations based on graphical representations in Wedge et al., 2000.

Human Tumor Xenograft Model (General Protocol):

  • Human tumor cells (e.g., PC-3, Calu-6) were cultured in vitro.

  • A specified number of tumor cells were implanted subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumors were allowed to grow to a palpable size.

  • Mice were randomized into control and treatment groups.

  • This compound, suspended in a suitable vehicle, was administered orally to the treatment group at specified doses and schedules. The control group received the vehicle alone.

  • Tumor volume was measured at regular intervals using calipers.

  • At the end of the study, tumors were often excised for further analysis, such as immunohistochemical staining for markers of angiogenesis (e.g., CD31).

G Start Implant Human Tumor Cells into Mice TumorGrowth Allow Tumors to Establish Start->TumorGrowth Randomization Randomize Mice into Control and Treatment Groups TumorGrowth->Randomization Treatment Oral Administration of This compound or Vehicle Randomization->Treatment Measurement Measure Tumor Volume Regularly Treatment->Measurement Daily Measurement->Treatment Endpoint End of Study: Tumor Excision and Analysis Measurement->Endpoint

References

ZD-4190: A Technical Guide to its Inhibition of the VEGF Signal Transduction Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZD-4190 is a potent, orally active, small molecule inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases. By targeting the primary drivers of angiogenesis, this compound demonstrates significant antitumor activity across a range of preclinical models. This document provides an in-depth technical overview of this compound's mechanism of action, focusing on its inhibition of the VEGF signal transduction pathway. It includes a compilation of key quantitative data, detailed experimental methodologies for assessing its activity, and visual representations of the signaling cascade and experimental workflows.

Core Mechanism: Inhibition of VEGF Receptor Tyrosine Kinases

This compound is a substituted 4-anilinoquinazoline (B1210976) that functions as a potent inhibitor of VEGF receptor tyrosine kinase (RTK) activity. Its primary targets are the kinase insert domain-containing receptor (KDR), also known as VEGFR-2, and Flt-1, or VEGFR-1.[1][2] The binding of VEGF to these receptors on endothelial cells is a critical step in initiating the angiogenic cascade, which is essential for tumor growth and metastasis.[3] this compound competitively inhibits ATP binding to the tyrosine kinase domain of these receptors, thereby blocking their autophosphorylation and the subsequent downstream signaling events. This abrogation of VEGF signaling leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately resulting in a reduction of tumor-associated angiogenesis and vascular permeability.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Activity of this compound

Target/AssayCell Line/SystemIC50 / EffectReference
KDR (VEGFR-2) Kinase ActivityEnzyme Assay0.05 µM[1]
Flt-1 (VEGFR-1) Kinase ActivityEnzyme Assay0.6 µM[1]
VEGF-stimulated HUVEC ProliferationHUVEC0.05 µM[1]
Basal HUVEC GrowthHUVECNo effect up to 10 µM[1]
Tumor Cell GrowthVarious (Breast, Lung, Prostate, Ovarian)>25 µM[1]

Table 2: In Vivo Activity of this compound

Tumor ModelDosing RegimenOutcomeReference
Human Tumor Xenografts (Breast, Lung, Prostate, Ovarian)Once-daily oral dosingSignificant antitumor activity[2]
PC-3 Prostate Tumor Xenograft50 and 100 mg/kg/day (acute)Reduced endothelial permeability[3]
PC-3 Prostate Tumor XenograftChronic oral dosingProlonged tumor cytostasis[2]
Young Rat Model15, 50, and 150 mg/kg/day (14 days)Dose-dependent increase in epiphyseal growth plate area (22%, 75%, and 182% respectively)[1]

Signaling Pathway Inhibition

This compound's mechanism of action is centered on the direct inhibition of VEGFR-2 (KDR), the primary mediator of VEGF-driven angiogenesis. The following diagram illustrates the VEGF signaling pathway and the point of inhibition by this compound.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 ZD4190 This compound ZD4190->VEGFR2 Inhibition ATP ATP ATP->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS Ras P_VEGFR2->RAS Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PLCg->Angiogenesis AKT Akt PI3K->AKT AKT->Angiogenesis RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits VEGF-induced signaling by blocking VEGFR-2 autophosphorylation.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

VEGFR-2 Kinase Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • This compound (or other test compound)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • 96-well plates

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the VEGFR-2 enzyme, the poly(Glu, Tyr) substrate, and the this compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.

  • Calculate the percent inhibition for each this compound concentration and determine the IC50 value.

Kinase_Assay_Workflow prep Prepare this compound Dilutions mix Mix VEGFR-2, Substrate, and this compound in 96-well Plate prep->mix start Initiate Reaction with ATP mix->start incubate Incubate at 30°C start->incubate detect Stop Reaction and Measure ADP Production incubate->detect analyze Calculate % Inhibition and IC50 detect->analyze

Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of this compound on VEGF-stimulated endothelial cell growth.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (e.g., EGM-2)

  • Basal medium (e.g., EBM-2) with reduced serum (e.g., 0.5-2% FBS)

  • Recombinant human VEGF

  • This compound

  • 96-well cell culture plates (gelatin-coated)

  • Cell proliferation detection reagent (e.g., MTT, BrdU, or CellTiter-Glo®)

Procedure:

  • Seed HUVECs in gelatin-coated 96-well plates and allow them to attach overnight.

  • Starve the cells in basal medium with reduced serum for 4-6 hours.

  • Treat the cells with serial dilutions of this compound for 1-2 hours.

  • Stimulate the cells with a predetermined optimal concentration of VEGF (e.g., 10-50 ng/mL). Include control wells with no VEGF and no this compound.

  • Incubate for 48-72 hours.

  • Assess cell proliferation using a suitable detection reagent according to the manufacturer's instructions.

  • Determine the IC50 of this compound for the inhibition of VEGF-stimulated HUVEC proliferation.

HUVEC_Proliferation_Assay seed Seed HUVECs in 96-well Plate starve Starve Cells in Low Serum Medium seed->starve treat Treat with this compound Dilutions starve->treat stimulate Stimulate with VEGF treat->stimulate incubate Incubate for 48-72 hours stimulate->incubate measure Measure Cell Proliferation incubate->measure analyze Calculate IC50 measure->analyze

Caption: Experimental workflow for the HUVEC proliferation assay.

Tumor Xenograft Model

This in vivo model evaluates the antitumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., athymic nude or SCID mice)

  • Human tumor cell line (e.g., PC-3 prostate cancer cells)

  • Cell culture medium and reagents

  • This compound formulation for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant human tumor cells into the flank of immunocompromised mice.

  • Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

  • Randomize mice into treatment and control groups.

  • Administer this compound orally once daily to the treatment group. The control group receives the vehicle.

  • Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²) / 2.

  • Monitor animal body weight and general health throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Compare the tumor growth rates between the treated and control groups to determine the antitumor efficacy of this compound.

Xenograft_Model_Workflow implant Implant Tumor Cells in Mice establish Allow Tumors to Establish implant->establish randomize Randomize Mice into Groups establish->randomize treat Administer this compound or Vehicle randomize->treat measure Measure Tumor Volume Regularly treat->measure analyze Analyze Tumor Growth Inhibition measure->analyze

Caption: Workflow for assessing the in vivo efficacy of this compound in a tumor xenograft model.

Conclusion

This compound is a specific and potent inhibitor of VEGF receptor tyrosine kinases, demonstrating a clear mechanism of action through the inhibition of the VEGF signal transduction pathway. Its ability to block angiogenesis translates into significant antitumor activity in preclinical models. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working with this compound and other anti-angiogenic agents.

References

The Anti-Tumor Efficacy of ZD-4190: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the preclinical anti-tumor activity of ZD-4190, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.

This technical guide provides a comprehensive analysis of the anti-tumor effects of this compound, a substituted 4-anilinoquinazoline. The document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of the compound's mechanism of action, preclinical efficacy data, and the experimental methodologies used in its evaluation.

Core Mechanism of Action: Targeting Angiogenesis

This compound exerts its anti-tumor effects by potently inhibiting the tyrosine kinase activity of VEGF receptors, primarily KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] These receptors are crucial for VEGF-mediated signaling, which plays a pivotal role in angiogenesis, the formation of new blood vessels that is essential for solid tumor growth and metastasis.[1][3][4] By blocking the ATP-binding site of these receptors, this compound abrogates the downstream signaling cascade that leads to endothelial cell proliferation, migration, and survival.[1] This targeted anti-angiogenic activity forms the basis of its broad-spectrum anti-tumor efficacy.[1][2]

Quantitative In Vitro Efficacy

This compound demonstrates potent and selective inhibition of VEGF receptor tyrosine kinases and VEGF-stimulated endothelial cell proliferation. In contrast, its direct cytotoxic effect on tumor cells is significantly lower, highlighting its primary role as an anti-angiogenic agent rather than a conventional cytotoxic drug.[1]

Assay Target/Cell Line IC50 Value
Receptor Tyrosine Kinase ActivityKDR (VEGFR-2)0.04 µM
Flt-1 (VEGFR-1)0.97 µM
FGFR1>100 µM
Growth Factor-Stimulated ProliferationVEGF-stimulated HUVEC0.05 µM
bFGF-stimulated HUVEC1.5 µM
Tumor Cell ProliferationPC-3 (Prostate)>25 µM
Calu-6 (Lung)>25 µM
MDA-MB-231 (Breast)>25 µM
SKOV-3 (Ovarian)>25 µM

Table 1: In Vitro Inhibitory Activity of this compound. Data compiled from Wedge et al., 2000.[1]

In Vivo Anti-Tumor Activity

Chronic once-daily oral administration of this compound has been shown to elicit significant, dose-dependent anti-tumor activity across a range of histologically diverse human tumor xenograft models.[1][2]

Tumor Model Dose (mg/kg/day) Treatment Duration Tumor Growth Inhibition (%)
Calu-6 (Lung)10021 days95
PC-3 (Prostate)10021 days85
MDA-MB-231 (Breast)10021 days79
SKOV-3 (Ovarian)10021 days86
PC-3 (Prostate)12.521 daysStatistically Significant
Calu-6 (Lung)12.521 daysStatistically Significant

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models. Data compiled from Wedge et al., 2000.[1]

Furthermore, prolonged treatment with this compound (100 mg/kg/day for 10 weeks) in a PC-3 xenograft model resulted in sustained tumor cytostasis. Upon cessation of therapy, tumor growth resumed after a delay of approximately 10 days, consistent with its anti-angiogenic mechanism of action.[1][2] Studies have also demonstrated that this compound reduces vascular permeability in tumors.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for evaluating its anti-tumor effects.

ZD4190_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGF Receptor (KDR/Flt-1) VEGF->VEGFR Binding & Dimerization TKD Tyrosine Kinase Domain P Phosphorylation TKD->P Autophosphorylation Signal Downstream Signaling (e.g., MAPK, PI3K/Akt) P->Signal Response Angiogenic Response (Proliferation, Migration, Survival) Signal->Response ZD4190 This compound ZD4190->TKD Inhibition Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Receptor Tyrosine Kinase Inhibition Assay (ELISA) huvec_assay VEGF-Stimulated HUVEC Proliferation Assay cytotoxicity_assay Tumor Cell Cytotoxicity Assay invitro_results IC50 Determination cytotoxicity_assay->invitro_results xenograft Human Tumor Xenograft Implantation dosing Oral Administration of this compound xenograft->dosing measurement Tumor Volume Measurement dosing->measurement analysis Efficacy & PK/PD Analysis measurement->analysis invivo_results Tumor Growth Inhibition analysis->invivo_results start Compound Synthesis (this compound) start->kinase_assay invitro_results->xenograft

References

ZD-4190: A Technical Guide on its Inhibitory Effect on Endothelial Cell Migration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-4190 is a potent and orally active inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases (RTKs).[1][2] As a key regulator of angiogenesis, the process of new blood vessel formation from pre-existing vasculature, VEGF and its signaling cascade are critical for tumor growth and metastasis.[3][4] Endothelial cell migration is a fundamental step in angiogenesis. This technical guide provides an in-depth overview of the effect of this compound on endothelial cell migration, compiling quantitative data, detailed experimental protocols, and visualizing the underlying signaling pathways.

Core Mechanism of Action

This compound is a substituted 4-anilinoquinazoline (B1210976) that functions as an ATP-competitive inhibitor of VEGF receptor tyrosine kinases.[1] It primarily targets KDR (Kinase insert Domain Receptor, also known as VEGFR-2) and Flt-1 (fms-like tyrosine kinase 1, also known as VEGFR-1), which are the main receptors that mediate the biological effects of VEGF on endothelial cells, including proliferation, survival, and migration.[1][2][3] By blocking the ATP-binding site on these receptors, this compound inhibits their autophosphorylation and subsequent activation of downstream signaling pathways, thereby abrogating the pro-angiogenic stimuli of VEGF.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified in various in vitro assays. The following tables summarize the key findings regarding its effect on VEGF receptor kinase activity and endothelial cell proliferation.

Table 1: Inhibition of VEGF Receptor Tyrosine Kinase Activity by this compound

Target KinaseIC50 (nM)
KDR (VEGFR-2)24-fold more potent than on Flt-1
Flt-1 (VEGFR-1)-

Data extracted from in vitro enzyme assays.[1]

Table 2: Inhibition of VEGF-Stimulated Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation by this compound

Growth Factor StimulantThis compound IC50 (nM)
VEGF50
bFGF>1500 (at least 30-fold less potent)

This compound showed no effect on basal HUVEC growth at concentrations up to 10 μM.[1]

Signaling Pathways Affected by this compound

VEGF binding to its receptors, primarily KDR, on endothelial cells triggers a cascade of intracellular signaling events that orchestrate cell migration. A key pathway involved is the Mitogen-Activated Protein Kinase (MAPK) pathway. This compound, by inhibiting KDR phosphorylation, effectively blocks this downstream signaling.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates ZD4190 This compound ZD4190->VEGFR2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Raf1 Raf-1 PKC->Raf1 MEK MEK Raf1->MEK MAPK p42/p44 MAPK (ERK1/2) MEK->MAPK Migration Endothelial Cell Migration MAPK->Migration Promotes

Caption: VEGF signaling pathway leading to endothelial cell migration and its inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on endothelial cell function.

VEGF Receptor Tyrosine Kinase Inhibition Assay

This assay determines the ability of this compound to inhibit the kinase activity of isolated VEGF receptors.

Protocol:

  • Plate Coating: 96-well ELISA plates are coated with a poly(Glu, Ala, Tyr) 6:3:1 random copolymer substrate.

  • Enzyme and Inhibitor Incubation: Recombinant cytoplasmic domains of KDR and Flt-1 are incubated in a HEPES buffered solution (pH 7.5) containing 10 mM MnCl₂ and 2 µM ATP.

  • This compound is added at various concentrations and incubated for 20 minutes at room temperature.

  • Kinase Reaction: The kinase reaction is initiated by the addition of the enzyme to the wells and allowed to proceed.

  • Detection: The level of substrate phosphorylation is quantified using an ELISA-based method, typically involving a phosphotyrosine-specific antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase).

  • Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Kinase_Assay_Workflow A Coat 96-well plate with substrate B Prepare reaction mix: VEGF-R enzyme, ATP, MnCl₂ A->B C Add this compound at varying concentrations B->C D Incubate at RT for 20 minutes C->D E Initiate kinase reaction D->E F Detect substrate phosphorylation (ELISA) E->F G Calculate IC50 values F->G

Caption: Workflow for the VEGF receptor tyrosine kinase inhibition assay.

HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of human umbilical vein endothelial cells stimulated with VEGF.

Protocol:

  • Cell Seeding: HUVECs are seeded in 96-well plates in their growth medium and allowed to attach overnight.

  • Serum Starvation: The medium is replaced with a low-serum medium to synchronize the cells and reduce basal proliferation.

  • Treatment: Cells are treated with various concentrations of this compound in the presence of a stimulating concentration of VEGF (e.g., 10 ng/mL). Control wells include cells with VEGF alone, this compound alone, and vehicle control.

  • Incubation: The plates are incubated for a period of 48-72 hours.

  • Proliferation Measurement: Cell proliferation is quantified using a standard method such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

  • Data Analysis: The absorbance values (for MTT) or cell numbers are used to calculate the percentage of inhibition of proliferation, and IC50 values are determined.

Western Blot for MAPK Phosphorylation

This method is used to assess the effect of this compound on the activation of the MAPK (ERK1/2) signaling pathway in endothelial cells.

Protocol:

  • Cell Culture and Treatment: HUVECs are cultured to near confluency and then serum-starved for 24 hours.

  • Cells are pre-incubated with this compound (e.g., 1 µM) for 2 hours.

  • Following pre-incubation, cells are stimulated with VEGF (e.g., 100 ng/mL) for various time points (e.g., 0, 5, 10, 30, 60 minutes).

  • Cell Lysis: At each time point, cells are washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the cell lysates is determined using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.

  • Immunodetection: The membrane is blocked and then incubated with a primary antibody specific for the phosphorylated form of p42/p44 MAPK (phospho-ERK1/2). The membrane is then washed and incubated with a secondary antibody conjugated to HRP.

  • The same membrane is often stripped and re-probed with an antibody for total p42/p44 MAPK to ensure equal protein loading.

  • Visualization: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.

Western_Blot_Workflow A Serum-starve HUVECs B Pre-incubate with this compound A->B C Stimulate with VEGF B->C D Lyse cells and quantify protein C->D E SDS-PAGE and transfer to membrane D->E F Immunoblot for phospho-MAPK E->F G Immunoblot for total MAPK F->G Strip and re-probe H Visualize and quantify bands G->H

Caption: Western blot workflow to analyze MAPK phosphorylation in response to VEGF and this compound.

Endothelial Cell Migration Assay (Representative Protocol)

A common method to assess endothelial cell migration is the Transwell or Boyden chamber assay.

Protocol:

  • Chamber Preparation: Transwell inserts with a porous membrane (e.g., 8 µm pores) are coated with an extracellular matrix protein such as fibronectin or collagen.

  • Cell Seeding: Serum-starved HUVECs are seeded into the upper chamber of the Transwell insert in a serum-free medium.

  • Chemoattractant and Inhibitor: The lower chamber contains medium with VEGF as a chemoattractant. This compound at various concentrations is added to both the upper and lower chambers to ensure a constant concentration.

  • Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the porous membrane towards the chemoattractant.

  • Cell Removal and Staining: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab. The migrated cells on the lower surface are fixed and stained with a dye such as crystal violet.

  • Quantification: The stained cells are visualized under a microscope, and the number of migrated cells per field of view is counted. Alternatively, the dye can be eluted, and the absorbance measured to quantify the extent of migration.

Conclusion

This compound is a potent inhibitor of VEGF receptor tyrosine kinases, effectively blocking the signaling pathways that lead to endothelial cell migration, a crucial component of angiogenesis. The quantitative data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on anti-angiogenic therapies. The ability of this compound to inhibit endothelial cell migration underscores its therapeutic potential in oncology and other diseases characterized by pathological angiogenesis.

References

Methodological & Application

Application Notes and Protocols: ZD-4190 in vitro HUVEC Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-4190 is a potent, orally active inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2, also known as KDR) and Epidermal Growth Factor Receptor (EGFR) signaling pathways.[1] By targeting VEGFR-2, this compound effectively inhibits the signaling cascade initiated by VEGF, a key regulator of angiogenesis.[2][3] This inhibition of VEGF-stimulated signaling in human umbilical vein endothelial cells (HUVECs) leads to a reduction in their proliferation, a critical step in the formation of new blood vessels.[2][4][5] Consequently, this compound demonstrates significant anti-angiogenic and antitumor activity.[2][3][4][5] The following protocol details an in vitro assay to quantify the anti-proliferative effects of this compound on HUVECs.

Mechanism of Action: this compound in the VEGFR-2 Signaling Pathway

VEGF binding to its receptor, VEGFR-2, on the surface of endothelial cells triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival.[1][4] this compound, a 4-anilinoquinazoline, acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, thereby blocking the initial autophosphorylation and subsequent downstream signaling. This targeted inhibition makes this compound highly selective for VEGF-stimulated endothelial cell proliferation over the proliferation of tumor cells.[3][4]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation ZD4190 This compound ZD4190->P_VEGFR2 Inhibition PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: this compound Inhibition of the VEGFR-2 Signaling Pathway.

Data Presentation

The inhibitory effect of this compound on VEGF-stimulated HUVEC proliferation is dose-dependent. The following table summarizes the in vitro activity of this compound.

Parameter Value Notes
Target VEGFR-2 (KDR), Flt-1Potent inhibitor of VEGF receptor tyrosine kinases.[2][4][5]
IC50 (VEGF-stimulated HUVEC Proliferation) ~50 nMConcentration required to inhibit 50% of VEGF-stimulated proliferation.[4]
Selectivity vs. bFGF-stimulated HUVEC Proliferation >30-foldThis compound is significantly more potent against VEGF-stimulated proliferation.[4]
Effect on Basal HUVEC Growth None observedNo inhibition of HUVEC proliferation in the absence of VEGF at concentrations up to 10 µM.[4]
Selectivity vs. Tumor Cell Proliferation >500-foldConcentrations required to inhibit tumor cell proliferation are over 500 times higher than those for inhibiting VEGF-stimulated HUVEC proliferation.[3][4]

Experimental Protocol: HUVEC Proliferation Assay (MTT-Based)

This protocol outlines a method to assess the anti-proliferative effect of this compound on HUVECs stimulated with VEGF using a colorimetric MTT assay. The MTT assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Materials and Reagents

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT Solvent (e.g., acidified isopropanol (B130326) or DMSO)

  • 96-well tissue culture plates

  • Microplate reader

Experimental Workflow

HUVEC_Proliferation_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start: Culture HUVECs harvest Harvest and Count HUVECs start->harvest seed Seed HUVECs into 96-well plates (e.g., 2 x 10^3 cells/well) harvest->seed adhere Allow cells to adhere (12-24 hours) seed->adhere starve Serum Starvation (optional, e.g., 2% FBS for 24h) adhere->starve treat Treat with this compound (various concentrations) starve->treat stimulate Stimulate with VEGF (e.g., 3 ng/ml) treat->stimulate incubate Incubate (e.g., 72 hours) stimulate->incubate add_mtt Add MTT solution (e.g., 0.5 mg/ml) incubate->add_mtt incubate_mtt Incubate (4 hours) add_mtt->incubate_mtt solubilize Solubilize formazan (B1609692) crystals incubate_mtt->solubilize read Read absorbance (e.g., 570 nm) solubilize->read analyze Calculate % Inhibition and IC50 read->analyze end End analyze->end

Caption: Workflow for this compound HUVEC Proliferation Assay.

Step-by-Step Procedure

  • Cell Culture: Culture HUVECs in EGM supplemented with FBS and other growth factors according to the supplier's recommendations. Use cells at a low passage number for optimal results.

  • Cell Seeding: a. Harvest HUVECs using Trypsin-EDTA and perform a cell count. b. Resuspend the cells in fresh EGM and seed them into 96-well plates at a density of approximately 2 x 10³ cells per well.[6] c. Incubate the plates at 37°C in a humidified 5% CO₂ incubator for 12-24 hours to allow for cell attachment.[6]

  • Serum Starvation (Optional but Recommended): a. After cell adherence, gently aspirate the growth medium. b. Replace it with a low-serum medium (e.g., EGM with 2% FBS) and incubate for 24 hours.[6] This step helps to synchronize the cells and reduce baseline proliferation.

  • This compound and VEGF Treatment: a. Prepare serial dilutions of this compound in the low-serum medium. A typical concentration range to test would be from 1 nM to 1 µM to encompass the IC50 value. Remember to include a vehicle control (DMSO). b. Prepare a working solution of VEGF in the low-serum medium (e.g., a final concentration of 3 ng/ml). c. Aspirate the starvation medium from the cells. d. Add the medium containing the different concentrations of this compound to the respective wells. e. Immediately add the VEGF-containing medium to all wells except for the negative control (basal growth) wells. f. Include control wells:

    • Vehicle Control + VEGF: Cells treated with DMSO and VEGF (represents 100% stimulated proliferation).
    • Vehicle Control (No VEGF): Cells treated with DMSO only (represents basal proliferation).
    • This compound (No VEGF): Cells treated with the highest concentration of this compound without VEGF to confirm no effect on basal growth. g. Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: a. Add 10-20 µL of MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7] b. During this incubation, viable cells will convert the yellow MTT into purple formazan crystals. c. After the incubation, carefully aspirate the medium and add 100-150 µL of MTT solvent (e.g., DMSO or a 1:1 ethanol/DMSO mixture) to each well to dissolve the formazan crystals.[7] d. Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well using a microplate reader at a wavelength of 550-570 nm.[7] b. Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated vehicle control. c. Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

This protocol provides a robust framework for evaluating the in vitro efficacy of this compound in inhibiting VEGF-stimulated HUVEC proliferation. The provided data and diagrams offer a comprehensive overview of its mechanism and application for researchers in angiogenesis and cancer drug development. Adherence to proper cell culture techniques and careful execution of the assay are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for ZD-4190 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ZD-4190, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, in mouse xenograft models. This document includes detailed protocols for in vivo studies, quantitative data on its anti-tumor efficacy, and diagrams of the relevant signaling pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule inhibitor that primarily targets the VEGF receptor tyrosine kinases KDR (Kinase Insert Domain Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1)[1]. By inhibiting these receptors, this compound effectively blocks the VEGF signaling pathway, which is a critical driver of angiogenesis—the formation of new blood vessels. Tumors rely on angiogenesis to grow and metastasize; therefore, inhibiting this process is a key strategy in cancer therapy. This compound has demonstrated broad-spectrum anti-tumor activity in various human tumor xenograft models, including those for breast, lung, prostate, and ovarian cancers[1]. Its mode of action is primarily cytostatic, leading to the inhibition of tumor growth rather than direct tumor cell killing[1].

Mechanism of Action: Targeting the VEGF Signaling Pathway

This compound exerts its anti-angiogenic and anti-tumor effects by competitively inhibiting the ATP binding site of the VEGF receptor tyrosine kinases. This prevents the autophosphorylation and activation of the receptors, thereby blocking downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR (KDR/Flt-1) VEGF->VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 Binding PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Survival Endothelial Cell Survival AKT->Survival MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation ZD4190 This compound ZD4190->P1 Inhibition

Figure 1: Simplified VEGF Signaling Pathway and the inhibitory action of this compound.

Quantitative Data: In Vivo Efficacy of this compound

The following tables summarize the anti-tumor activity of this compound in various mouse xenograft models. The primary route of administration in these studies is oral (p.o.), typically once daily.

Table 1: this compound Dosage and Efficacy in Lung Cancer Xenograft Models

Cell LineMouse StrainDosage (mg/kg/day, p.o.)Treatment DurationTumor Growth Inhibition (%)Reference
Calu-6Nude5021 daysSignificant[1]
LNM35Nude5021 daysAdditive effect with M475271[1]

Table 2: this compound Dosage and Efficacy in Prostate Cancer Xenograft Models

Cell LineMouse StrainDosage (mg/kg/day, p.o.)Treatment DurationTumor Growth Inhibition (%)Reference
PC-3Nude50Not SpecifiedSignificant[1]
PC-3Nude10010 weeksProlonged cytostasis[1]

Table 3: this compound Dosage and Efficacy in Breast Cancer Xenograft Models

Cell LineMouse StrainDosage (mg/kg/day, p.o.)Treatment DurationTumor Growth Inhibition (%)Reference
MDA-MB-435Nude1003 daysDelayed tumor growth[2]
MDA-MB-231NudeNot SpecifiedNot SpecifiedSignificant[3]

Table 4: this compound Dosage and Efficacy in Ovarian Cancer Xenograft Models

Cell LineMouse StrainDosage (mg/kg/day, p.o.)Treatment DurationTumor Growth Inhibition (%)Reference
SK-OV-3NudeNot SpecifiedNot SpecifiedEfficacious[1]
Ovarian CarcinomaNude50Not SpecifiedSignificant[1]

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle solution: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) and 1% (v/v) Tween-80 in sterile water.

  • Sterile tubes

  • Vortex mixer

  • Sonicator (optional)

Protocol:

  • Calculate the required amount of this compound based on the desired concentration and the total volume of the dosing solution.

  • Prepare the vehicle solution by dissolving CMC-Na in sterile water with the aid of a vortex mixer. Add Tween-80 and mix thoroughly.

  • Weigh the calculated amount of this compound powder and place it in a sterile tube.

  • Add a small amount of the vehicle solution to the this compound powder to create a paste.

  • Gradually add the remaining vehicle solution to the paste while continuously vortexing to ensure a homogenous suspension.

  • If necessary, sonicate the suspension for a few minutes to break up any aggregates.

  • Store the suspension at 4°C and protect it from light. Shake well before each use.

Mouse Xenograft Model Establishment

Xenograft_Workflow A 1. Cell Culture (e.g., MDA-MB-231, PC-3) B 2. Cell Harvest & Resuspension (in Matrigel/PBS) A->B C 3. Subcutaneous Injection into flank of nude mouse B->C D 4. Tumor Growth Monitoring (caliper measurements) C->D E 5. Randomization into Treatment Groups D->E F 6. This compound Treatment Initiation (Oral Gavage) E->F

Figure 2: General workflow for establishing a mouse xenograft model.

Materials:

  • Cancer cell line of interest (e.g., PC-3, MDA-MB-231)

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Matrigel (optional, can enhance tumor take rate)

  • Immunocompromised mice (e.g., nude, SCID)

  • Syringes and needles (27-30 gauge)

Protocol:

  • Culture the selected cancer cell line under standard conditions until a sufficient number of cells are obtained.

  • Harvest the cells using trypsin-EDTA, wash with PBS, and perform a cell count.

  • Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL).

  • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Monitor the mice regularly for tumor formation.

  • Once tumors reach a palpable size (e.g., 100-200 mm³), use calipers to measure the tumor dimensions (length and width). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomize the mice into treatment and control groups based on tumor volume.

This compound Administration and Monitoring

Protocol:

  • Administer this compound or the vehicle control to the respective groups of mice via oral gavage once daily.

  • Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.

  • Measure tumor volumes with calipers 2-3 times per week.

  • Continue the treatment for the planned duration of the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

Safety and Toxicity

In preclinical studies, this compound has been generally well-tolerated at efficacious doses in mice[1]. No significant body weight loss has been reported in many of the xenograft studies. However, as with any therapeutic agent, it is crucial to monitor for signs of toxicity. A 90-day oral toxicity study in rats provides some insight into potential long-term effects, though direct translation to mice requires caution. In this study, at high doses, some effects on anemia-related factors and tissue changes were observed[4]. Therefore, regular monitoring of animal health is essential.

Conclusion

This compound is a valuable tool for preclinical cancer research, demonstrating significant anti-tumor activity in a variety of mouse xenograft models through the inhibition of VEGF-mediated angiogenesis. The protocols and data presented in these application notes provide a solid foundation for designing and conducting in vivo studies to further investigate the therapeutic potential of this compound and similar anti-angiogenic agents. Careful consideration of the experimental design, including the choice of cell line, mouse strain, and treatment regimen, is crucial for obtaining robust and reproducible results.

References

Application Notes and Protocols for ZD-4190 Cytotoxicity Assays in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.

Introduction to this compound

This compound is a synthetic, orally active, small-molecule inhibitor of VEGF receptor tyrosine kinases (RTKs), particularly KDR (Kinase Insert Domain-Containing Receptor, also known as VEGFR-2) and Flt-1 (Fms-like tyrosine kinase 1, also known as VEGFR-1).[1][2] By inhibiting these receptors, this compound blocks the signaling cascade initiated by VEGF, a key regulator of angiogenesis.[1][2] This mechanism makes this compound a subject of interest in oncology research for its potential to inhibit tumor growth by preventing the formation of new blood vessels that supply tumors with essential nutrients and oxygen. While its primary effect is anti-angiogenic, evaluating its direct cytotoxic effects on cancer cells is also a critical aspect of its preclinical assessment.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF-A, a prominent ligand, binds to VEGFR-2, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[3][4] This activation initiates multiple downstream signaling pathways that are crucial for endothelial cell proliferation, migration, survival, and vascular permeability.[3][5][6] Key pathways activated by VEGFR-2 include the PLCγ-PKC-Raf-MEK-MAPK pathway, which promotes cell proliferation, and the PI3K-Akt pathway, which is critical for cell survival.[5][6] this compound acts as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase, thereby blocking these downstream signaling events.

Data Presentation: Cytotoxicity of this compound

The primary in vitro activity of this compound is the inhibition of VEGF-stimulated endothelial cell proliferation. Its direct cytotoxic effect on tumor cells is significantly less potent.

Cell LineCell TypeAssay TypeIC50 ValueReference
HUVECHuman Umbilical Vein Endothelial CellsProliferation Assay50 nM[1]
Various Cancer Cell LinesBreast, Lung, Prostate, OvarianProliferation Assays>500-fold higher than HUVEC[1]

Note: Specific IC50 values for the direct anti-proliferative effect of this compound on various cancer cell lines are not extensively reported in publicly available literature. The primary mechanism of its anti-tumor activity in xenograft models is attributed to the inhibition of angiogenesis rather than direct cytotoxicity to cancer cells.[1]

Experimental Protocols

Here are detailed protocols for commonly used cytotoxicity and apoptosis assays to evaluate the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.[7]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines of interest

  • Complete culture medium

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)[8]

  • Solubilization solution (e.g., 100 µL of SDS-HCl solution or acidified isopropanol)[9][10]

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the overnight culture medium from the wells and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

  • MTT Addition: After incubation, add 10-20 µL of MTT solution (final concentration of 0.5 mg/mL) to each well.[7]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10] Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.[8]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to subtract background absorbance.[7]

  • Data Analysis: Subtract the absorbance of the blank control from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

Sulforhodamine B (SRB) Assay for Cell Proliferation

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of total cellular protein content.[11] The SRB dye binds to basic amino acid residues of proteins under acidic conditions.[11]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Adherent cancer cell lines

  • Complete culture medium

  • 96-well plates

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol for seeding and treating the cells with this compound.

  • Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[12]

  • Washing: Carefully wash the plates four to five times with slow-running tap water or 1% acetic acid to remove the TCA and unbound cells.[12][13] Allow the plates to air-dry completely at room temperature.[13]

  • SRB Staining: Add 50-100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[14]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye.[11]

  • Air Dry: Allow the plates to air-dry completely at room temperature.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[12] Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

  • Absorbance Measurement: Read the absorbance at a wavelength of approximately 510 nm using a microplate reader.[12]

  • Data Analysis: Similar to the MTT assay, calculate the percentage of cell proliferation for each concentration relative to the vehicle control and determine the IC50 value.

Annexin V Apoptosis Assay by Flow Cytometry

This assay is used to detect apoptosis.[15] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells when conjugated to a fluorochrome.[16] Propidium iodide (PI) is used as a viability dye to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).[16]

Materials:

  • This compound stock solution (dissolved in DMSO)

  • Cancer cell lines

  • Complete culture medium

  • 6-well plates or culture flasks

  • Annexin V-fluorochrome conjugate (e.g., FITC, APC)

  • Propidium Iodide (PI) staining solution

  • 1X Binding Buffer (typically provided with the Annexin V kit)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates or culture flasks and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the specified time.

  • Cell Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300-400 x g for 5 minutes).[15]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-fluorochrome conjugate and 5 µL of PI solution. Gently vortex the tube.

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.[17]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.

  • Data Interpretation: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant: live, early apoptotic, late apoptotic/necrotic.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 (KDR/Flk-1) VEGF-A->VEGFR-2 Binds PLCg PLCg VEGFR-2->PLCg Activates PI3K PI3K VEGFR-2->PI3K Activates This compound This compound This compound->VEGFR-2 Inhibits (ATP-competitive) PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK MAPK MAPK MEK->MAPK Proliferation Proliferation MAPK->Proliferation Migration Migration MAPK->Migration

Caption: this compound inhibits the VEGFR-2 signaling pathway.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Seed Cells in 96-well plate B 2. Allow cells to attach overnight A->B C 3. Treat cells with serial dilutions of this compound B->C D 4. Incubate for 24, 48, or 72 hours C->D E 5. Add assay reagent (e.g., MTT, SRB) D->E F 6. Incubate for reagent reaction E->F G 7. Solubilize product (if necessary) F->G H 8. Measure absorbance/ fluorescence G->H I 9. Calculate % viability and determine IC50 H->I

Caption: General workflow for a cytotoxicity assay.

References

Application Notes and Protocols: Experimental Use of ZD-4190 in Colon Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of ZD-4190, a potent VEGFR signaling inhibitor, in preclinical colon cancer models. The following sections detail its mechanism of action, summarize key quantitative data, and provide detailed protocols for relevant in vitro and in vivo experiments.

Introduction

This compound is a selective inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. In the context of colon cancer, which often relies on angiogenesis for growth and metastasis, targeting the VEGF signaling pathway is a critical therapeutic strategy. This compound has demonstrated significant anti-tumor activity in preclinical colon cancer models by inhibiting both tumor cell invasion and tumor growth.

Mechanism of Action

This compound exerts its anti-cancer effects by blocking the signaling cascade initiated by the binding of VEGF to its receptors (VEGFR) on the surface of both endothelial and tumor cells. This inhibition disrupts downstream signaling pathways crucial for cell proliferation, migration, and survival. A key pathway affected is the p42/p44 Mitogen-Activated Protein Kinase (MAPK) pathway, which is a central regulator of these cellular processes.[1][2] By inhibiting VEGFR, this compound effectively attenuates the pro-invasive and pro-proliferative signals mediated by VEGF.

Quantitative Data Summary

The efficacy of this compound has been quantified in both in vitro and in vivo colon cancer models. The following tables summarize the key findings.

In Vitro Efficacy of this compound
Cell LineAssay TypeEndpointIC50 / EC50Reference
HCT8/S11Collagen Invasion AssayInhibition of VEGF-induced invasion10 nmol/L[2]
In Vivo Efficacy of this compound in a Colon Cancer Xenograft Model
Cell LineAnimal ModelTreatment Dose & ScheduleTreatment DurationEndpointResultReference
HCT8/S11Athymic Nude Mice50 mg/kg/day, oral gavage21 daysTumor Growth Inhibition70%[3]

Signaling Pathway

The following diagram illustrates the signaling pathway targeted by this compound in colon cancer cells.

ZD4190_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds p42_p44_MAPK p42/p44 MAPK VEGFR->p42_p44_MAPK Activates ZD4190 This compound ZD4190->VEGFR Inhibits Proliferation Cell Proliferation p42_p44_MAPK->Proliferation Invasion Cell Invasion p42_p44_MAPK->Invasion TumorGrowth Tumor Growth Proliferation->TumorGrowth Invasion->TumorGrowth

This compound inhibits VEGFR signaling, blocking downstream MAPK activation.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Culture

Human colon cancer cell lines such as HCT8/S11, HT29, and HCT116 can be used.

  • Media: RPMI-1640 or McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Subculture: When cells reach 80-90% confluency, they are detached using a 0.25% trypsin-EDTA solution, centrifuged, and resuspended in fresh medium for passaging.

In Vitro Collagen Invasion Assay

This assay measures the ability of cancer cells to invade through a collagen matrix.

  • Preparation of Collagen Gels: Prepare a solution of type I collagen at a concentration of 1-3 mg/mL in sterile, acidic solution. Neutralize the collagen solution with NaOH on ice and pipette into the upper chambers of transwell inserts (8 µm pore size). Allow the gels to polymerize at 37°C for at least 1 hour.

  • Cell Seeding: Resuspend colon cancer cells in serum-free medium. Add the cell suspension to the top of the collagen gel in the upper chamber.

  • Induction of Invasion: Add medium containing a chemoattractant, such as 10% FBS or VEGF (e.g., 50 ng/mL), to the lower chamber. This compound or vehicle control should be added to both the upper and lower chambers at the desired concentrations.

  • Incubation: Incubate the plate at 37°C for 24-48 hours.

  • Quantification:

    • Remove non-invading cells from the top of the gel with a cotton swab.

    • Fix the cells that have invaded to the bottom of the membrane with methanol.

    • Stain the invaded cells with a solution such as 0.5% crystal violet.

    • Elute the stain and measure the absorbance using a plate reader, or count the number of invaded cells in several fields of view under a microscope.

In Vivo Colon Cancer Xenograft Model

This model is used to evaluate the effect of this compound on tumor growth in a living organism.

  • Animal Model: Use immunodeficient mice, such as athymic nude or SCID mice, aged 6-8 weeks.

  • Cell Preparation: Harvest colon cancer cells (e.g., HCT8/S11) from culture, wash with sterile PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a certain size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% Tween 80 in sterile water). Administer this compound orally by gavage at the desired dose (e.g., 50 mg/kg/day). The control group receives the vehicle only.

  • Endpoint: Continue treatment for a defined period (e.g., 21 days). At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).

Experimental Workflow

The following diagram outlines the typical workflow for evaluating this compound in a preclinical colon cancer model.

ZD4190_Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies CellCulture Colon Cancer Cell Culture (HCT8/S11, HT29, HCT116) InvasionAssay Invasion Assay (Collagen or Chick Heart) CellCulture->InvasionAssay ViabilityAssay Cell Viability Assay (MTT or similar) CellCulture->ViabilityAssay DataAnalysis_invitro Data Analysis (IC50 Calculation) InvasionAssay->DataAnalysis_invitro ViabilityAssay->DataAnalysis_invitro Xenograft Establish Xenograft Model (e.g., HCT8/S11 in nude mice) DataAnalysis_invitro->Xenograft Inform In Vivo Design Treatment This compound Treatment (e.g., 50 mg/kg/day) Xenograft->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (Tumor Weight, Histology) Monitoring->Endpoint DataAnalysis_invivo Data Analysis (% Tumor Growth Inhibition) Endpoint->DataAnalysis_invivo

A typical workflow for the preclinical evaluation of this compound.

References

Application Notes and Protocols for ZD-4190 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the treatment schedules and protocols for the long-term use of ZD-4190, a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases. This compound targets KDR (VEGFR-2) and Flt-1 (VEGFR-1), key mediators of angiogenesis, thereby inhibiting tumor growth.[1] This document is intended to guide researchers in designing and executing preclinical studies to evaluate the long-term efficacy of this compound.

Mechanism of Action

This compound is a substituted 4-anilinoquinazoline (B1210976) that acts as an ATP-competitive inhibitor of VEGF receptor tyrosine kinases.[1] By blocking the phosphorylation of these receptors, this compound inhibits downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis and vascular permeability.

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the quantitative data from various long-term preclinical studies investigating the anti-tumor effects of this compound.

Table 1: this compound Long-Term Treatment Schedules and Efficacy in Xenograft Models

Tumor ModelMouse StrainThis compound DoseDosing ScheduleTreatment DurationOutcome
PC-3 (Prostate)NudeNot SpecifiedOnce-daily, oral10 weeksProlonged tumor cytostasis; tumor growth resumed after treatment withdrawal.[1]
HCT8/S11 (Colon)Nude50 mg/kgOnce-daily, oral21 daysSignificant tumor growth inhibition.
PDVC57B (Carcinoma)Not SpecifiedNot SpecifiedMaintained for 3 weeks3 weeksReduced microvessel density and increased necrosis in established tumors.[2]
Breast, Lung, Ovarian XenograftsMiceNot SpecifiedOnce-daily, oralNot SpecifiedSignificant antitumor activity.[1]

Table 2: Effect of this compound on Tumor Microvessel Density (MVD)

Tumor ModelTreatment GroupObservation Time PointMean MVD (vessels/mm²)Percent Reduction vs. Control
PDVC57B (Carcinoma) in gastrocnemiusVehicle ControlDay 9Not Specified-
This compoundDay 9Not SpecifiedSignificant Reduction
Vehicle ControlDay 22Not Specified-
This compoundDay 22Not SpecifiedSignificant Reduction[2][3]
PDVC57B (Carcinoma) in rectus muscleVehicle ControlDay 22Not Specified-
This compoundDay 22Not SpecifiedSignificant Reduction[2][3]

Experimental Protocols

Protocol 1: Long-Term Efficacy Study of this compound in a PC-3 Prostate Cancer Xenograft Model

This protocol outlines the procedure for a long-term study to evaluate the efficacy of this compound in a subcutaneous PC-3 xenograft mouse model.

1. Cell Culture and Animal Model:

  • Culture human prostate cancer PC-3 cells in appropriate media until they reach 80-90% confluency.
  • Use male athymic nude mice (6-8 weeks old).

2. Tumor Implantation:

  • Harvest PC-3 cells and resuspend them in a sterile solution of 50% Matrigel in PBS.
  • Subcutaneously inject 2-10 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.
  • Monitor the mice for tumor growth.

3. Treatment Schedule:

  • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[4]
  • Prepare this compound in a suitable vehicle for oral administration.
  • Administer this compound orally once daily at the desired dose (e.g., 50 mg/kg). The control group should receive the vehicle only.
  • Continue treatment for the planned duration of the study (e.g., 10 weeks).[1]

4. Monitoring and Endpoints:

  • Measure tumor volume using calipers twice weekly.[4]
  • Monitor the body weight of the mice three times weekly as an indicator of toxicity.[4]
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Protocol 2: Assessment of Microvessel Density (MVD) in Tumor Tissue

This protocol describes the immunohistochemical staining for CD31 to quantify MVD in tumor sections.

1. Tissue Preparation:

  • Fix excised tumor tissue in 10% neutral buffered formalin and embed in paraffin.
  • Cut 5 µm sections and mount them on charged slides.

2. Immunohistochemistry:

  • Deparaffinize and rehydrate the tissue sections.
  • Perform antigen retrieval using a suitable buffer (e.g., citrate (B86180) buffer, pH 6.0) at 95-100°C for 20-30 minutes.
  • Block endogenous peroxidase activity with 3% hydrogen peroxide.
  • Block non-specific binding with a blocking serum.
  • Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
  • Wash the sections and incubate with a biotinylated secondary antibody.
  • Apply an avidin-biotin-peroxidase complex.
  • Develop the signal with a chromogen such as DAB (3,3'-diaminobenzidine).
  • Counterstain with hematoxylin.

3. Quantification:

  • Identify areas of highest vascularization ("hot spots") by scanning the entire tumor section at low magnification.
  • Count the number of stained microvessels in several high-power fields (e.g., 200x or 400x) within the hot spots.
  • Express MVD as the average number of microvessels per high-power field or per unit area.

Mandatory Visualizations

VEGF_Signaling_Pathway VEGF VEGF VEGFR VEGFR-1 (Flt-1) VEGFR-2 (KDR) VEGF->VEGFR Binds P P VEGFR->P Dimerization & Autophosphorylation Permeability Vascular Permeability VEGFR->Permeability ZD4190 This compound ZD4190->VEGFR Inhibits (ATP-competitive) PLCg PLCγ P->PLCg PI3K PI3K P->PI3K Ras Ras P->Ras Proliferation Cell Proliferation PLCg->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK MAPK MAPK (p42/p44) MEK->MAPK MAPK->Proliferation Migration Cell Migration MAPK->Migration

Caption: this compound inhibits VEGF-induced signaling pathways.

Experimental_Workflow cluster_Preparation Preparation cluster_Xenograft_Establishment Xenograft Establishment cluster_Treatment Long-Term Treatment cluster_Analysis Endpoint Analysis Cell_Culture 1. PC-3 Cell Culture Tumor_Implantation 3. Subcutaneous Tumor Implantation Animal_Acclimatization 2. Animal Acclimatization (Athymic Nude Mice) Tumor_Growth 4. Monitor Tumor Growth Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment_Admin 6. Daily Oral Administration (this compound or Vehicle) Randomization->Treatment_Admin Monitoring 7. Monitor Tumor Volume & Body Weight Treatment_Admin->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia Data_Analysis 9. Data Analysis (Tumor Growth Inhibition, MVD) Euthanasia->Data_Analysis

Caption: Workflow for long-term this compound efficacy studies.

References

Dissolving ZD-4190 for Cell Culture Experiments: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZD-4190 is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. It also shows inhibitory activity against the Epidermal Growth Factor Receptor (EGFR). By targeting the VEGF signaling pathway, this compound effectively inhibits angiogenesis, a critical process in tumor growth and metastasis. This application note provides detailed protocols for the proper dissolution and use of this compound in cell culture experiments, ensuring accurate and reproducible results for in vitro studies.

Mechanism of Action

This compound exerts its anti-angiogenic effects by competitively inhibiting ATP binding to the tyrosine kinase domain of VEGFR-2 (also known as KDR) and Flt-1. This inhibition blocks the downstream signaling cascade, including the phosphorylation of key proteins like mitogen-activated protein kinases (MAPK), such as ERK-1 and ERK-2, ultimately leading to the inhibition of endothelial cell proliferation and migration.

ZD4190_Pathway VEGF VEGF VEGFR2 VEGFR-2 (KDR/Flt-1) VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation ZD4190 This compound ZD4190->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PKC, Raf, MEK) P_VEGFR2->Downstream ERK ERK1/2 Activation Downstream->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation

This compound Signaling Pathway Inhibition.

Physicochemical and Solubility Data

A summary of the key physicochemical and solubility properties of this compound is provided in the table below for easy reference.

PropertyValue
Molecular Weight 459.28 g/mol
Appearance Solid powder
Primary Solvent Dimethyl Sulfoxide (DMSO)
Solubility in DMSO Information not publicly available. It is recommended to test solubility starting from 10 mM.
Storage of Solid Dry, dark at 0-4°C (short term) or -20°C (long term)
Stock Solution Storage -20°C for up to 3 months. Aliquot to avoid repeated freeze-thaw cycles.

Experimental Protocols

Materials
  • This compound powder

  • Anhydrous/cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile serological pipettes and pipette tips

  • Vortex mixer

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) as required for the cell line

  • Sterile, disposable syringe filters (0.22 µm) (optional, for sterilization of stock solution)

Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. The concentration can be adjusted based on experimental needs and the determined solubility limit.

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.59 mg of this compound (Molecular Weight = 459.28 g/mol ).

  • Dissolution in DMSO:

    • Add the weighed this compound powder to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 10 mM solution).

    • Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation occurs.

  • Sterilization (Optional): If sterility of the stock solution is a concern, it can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes the number of freeze-thaw cycles.

    • Label the aliquots clearly with the compound name, concentration, date, and solvent.

    • Store the aliquots at -20°C for long-term use (up to 3 months is generally recommended for many compounds in DMSO). For short-term storage (days to weeks), 4°C can be used.

ZD4190_Workflow cluster_prep Stock Solution Preparation cluster_exp Cell Culture Experiment weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Dissolve dissolve->vortex aliquot Aliquot Stock Solution vortex->aliquot store Store at -20°C aliquot->store thaw Thaw Stock Aliquot store->thaw Use in Experiment dilute Prepare Working Solution in Culture Medium thaw->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay

Experimental Workflow for this compound.
Protocol for Preparing Working Solutions and Treating Cells

  • Thawing Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Preparing Working Solution:

    • Determine the final concentration of this compound required for your experiment. Typical working concentrations for in vitro studies range from the low nanomolar to low micromolar range.

    • Perform serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations.

    • Important: To avoid precipitation, add the DMSO stock solution to the culture medium and mix immediately and thoroughly. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, and a vehicle control (medium with the same concentration of DMSO) should always be included in the experiment.

  • Cell Treatment:

    • Remove the existing culture medium from your cells.

    • Add the freshly prepared medium containing the desired concentration of this compound (or vehicle control) to the cells.

    • Gently swirl the plate or flask to ensure even distribution.

  • Incubation and Analysis: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂). Proceed with your planned cellular or molecular analysis.

Stability and Handling Considerations

  • Stock Solution Stability: While many compounds are stable in DMSO at -20°C for up to 3 months, it is good practice to use freshly prepared stock solutions when possible. Avoid multiple freeze-thaw cycles.

  • Working Solution Stability: The stability of this compound in aqueous cell culture media is not well-documented. It is strongly recommended to prepare working solutions fresh for each experiment and use them immediately. Do not store this compound diluted in cell culture media.

  • Precipitation: this compound is a hydrophobic molecule and may precipitate when diluted into aqueous solutions. If precipitation is observed, vortexing or gentle warming may help to redissolve the compound. Ensure the compound is fully dissolved before adding it to cells.

By following these guidelines and protocols, researchers can confidently prepare and utilize this compound in their cell culture experiments to investigate its effects on angiogenesis and cancer cell biology.

ZD-4190 in Combination with Chemotherapy: Application Notes and Protocols for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ZD-4190, a potent inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, when used in combination with standard chemotherapeutic agents. The following sections detail the mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols to guide further research. As this compound is structurally and functionally similar to cediranib (B1683797) (AZD2171), data for cediranib is included as a relevant proxy where specific data for this compound is not available.

Mechanism of Action and Rationale for Combination Therapy

This compound targets the VEGF signaling pathway, a critical driver of tumor angiogenesis. By inhibiting VEGF receptors, this compound can disrupt the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby inhibiting tumor growth.[1][2] The rationale for combining this compound with cytotoxic chemotherapy agents such as paclitaxel (B517696), carboplatin (B1684641), and gemcitabine (B846) is based on the potential for synergistic or additive anti-tumor effects. Chemotherapy can directly kill cancer cells, while this compound can "normalize" the tumor vasculature, which may improve the delivery and efficacy of the chemotherapeutic agent to the tumor site.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies evaluating this compound (or its analog cediranib) in combination with paclitaxel, carboplatin, and gemcitabine.

Table 1: In Vivo Efficacy of Cediranib in Combination with Paclitaxel in Orthotopic Human Lung Adenocarcinoma Models [2]

Treatment GroupMedian Tumor Volume (mm³)p-value (vs. Vehicle)
Vehicle1148-
Paclitaxel516< 0.05
Cediranib148< 0.001
Cediranib + Paclitaxel35< 0.001

Table 2: Clinical Trial Outcomes of Cediranib in Combination with Chemotherapy

Trial (Combination)Cancer TypePrimary EndpointKey FindingReference
CIRCCa (Cediranib + Carboplatin + Paclitaxel)Metastatic or Recurrent Cervical CancerProgression-Free SurvivalSignificant improvement in PFS with the combination, but with increased toxicity.[3][4][5]
ABC-03 (Cediranib + Cisplatin (B142131) + Gemcitabine)Advanced Biliary Tract CancerProgression-Free SurvivalNo significant improvement in PFS with the addition of cediranib.[6]
CEBOC (Cediranib + Paclitaxel)Platinum-Resistant Ovarian CancerSafetyCombination was safe in patients at risk of malignant bowel obstruction. Objective response rate of 65.0% in the combination group.[7]
BR24 (Cediranib + Carboplatin + Paclitaxel)Advanced Non-Small Cell Lung CancerEfficacy and TolerabilityStudy did not proceed to Phase III due to an imbalance in toxicity despite evidence of clinical activity.[8]

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound (VEGF Receptor Inhibition)

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR) VEGF->VEGFR Binding TKD Tyrosine Kinase Domain VEGFR->TKD Dimerization & Autophosphorylation ZD4190 This compound ZD4190->TKD Inhibition Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) TKD->Signaling Activation Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Signaling->Angiogenesis

Caption: VEGF signaling pathway and the inhibitory action of this compound.

General Experimental Workflow for In Vivo Xenograft Studies

Xenograft_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Analysis A Tumor Cell Implantation (e.g., subcutaneous) B Tumor Growth to Palpable Size A->B C Randomization into Treatment Groups B->C D Drug Administration (e.g., this compound, Chemo, Combination, Vehicle) C->D E Tumor Volume Measurement D->E F Body Weight Monitoring D->F G Endpoint Analysis (e.g., Tumor Growth Inhibition, Survival) E->G F->G

References

Troubleshooting & Optimization

Technical Support Center: ZD-4190 Drug Resistance Mechanisms in Tumors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ZD-4190. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an orally active, small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1][2] It primarily targets KDR (VEGFR-2) and Flt-1 (VEGFR-1), which are crucial for angiogenesis, the formation of new blood vessels required for tumor growth.[1][2] By inhibiting these receptors, this compound blocks the VEGF signaling pathway, leading to a reduction in tumor vascularization, and consequently, inhibition of tumor growth.[1] The antitumor activity of this compound is attributed to its anti-angiogenic effects rather than direct antiproliferative effects on tumor cells themselves.[1]

Q2: We are observing a diminished response to this compound in our long-term in vivo studies. What are the potential mechanisms of resistance?

Acquired resistance to this compound and other VEGF receptor tyrosine kinase inhibitors (TKIs) is a complex process. The primary mechanisms can be broadly categorized as:

  • Activation of Alternative Angiogenic Pathways: Tumors can bypass VEGF dependency by upregulating other pro-angiogenic signaling pathways. Key alternative pathways include:

    • Fibroblast Growth Factor (FGF) / FGF Receptor (FGFR) pathway: Upregulation of FGFs can stimulate angiogenesis independently of VEGF.

    • Platelet-Derived Growth Factor (PDGF) / PDGF Receptor (PDGFR) pathway: This pathway is often involved in the recruitment of pericytes, which can stabilize blood vessels and reduce their dependence on VEGF.

    • Hepatocyte Growth Factor (HGF) / c-MET pathway: Activation of the HGF/c-MET axis can promote tumor growth, invasion, and angiogenesis.

    • Interleukin-6 (IL-6) / JAK/STAT Pathway: Recent studies with the similar VEGFR inhibitor cediranib (B1683797) have shown that high levels of IL-6 and activation of JAK/STAT signaling can contribute to resistance.[3][4]

  • Alterations in the Tumor Microenvironment:

    • Increased Pericyte Coverage: Pericytes are cells that wrap around blood vessels, providing structural support. Increased pericyte coverage can make tumor vessels more mature and less reliant on continuous VEGF signaling.

    • Recruitment of Pro-angiogenic Inflammatory Cells: Bone marrow-derived cells, such as tumor-associated macrophages (TAMs), can infiltrate the tumor and secrete a variety of pro-angiogenic factors, contributing to resistance.

  • Alterations in the Target Receptor:

    • Downregulation of VEGFR-2 Expression: Endothelial cells may adapt to long-term VEGFR-2 inhibition by reducing the expression of the receptor, thereby diminishing the drug's target.

    • Mutations in the VEGFR-2 Kinase Domain: While less common for anti-angiogenic agents compared to inhibitors targeting tumor cell kinases, mutations in the ATP-binding pocket of VEGFR-2 could theoretically reduce the binding affinity of this compound.

Q3: Our this compound-treated tumors initially responded well, but have now resumed growth. How can we investigate the mechanism of resistance in our experimental model?

To investigate the mechanism of acquired resistance, a multi-pronged approach is recommended:

  • Establish a Resistant Model: Develop a this compound-resistant tumor model, either in vitro by continuous exposure of cancer cells to increasing concentrations of the drug, or in vivo by treating tumor-bearing animals until resistance emerges.

  • Assess Target Engagement: Confirm that this compound is still inhibiting VEGFR-2 phosphorylation in the resistant tumors. This can be done by performing Western blot analysis for phosphorylated VEGFR-2 (pVEGFR-2) on tumor lysates from sensitive and resistant groups.

  • Profile Gene and Protein Expression: Compare the expression of key angiogenic factors and their receptors in sensitive versus resistant tumors. This can be achieved through techniques like quantitative PCR (qPCR) arrays, Western blotting, or proteomic analysis. Focus on the alternative pathways mentioned in Q2 (FGFs, PDGFs, HGF, IL-6, and their receptors).

  • Immunohistochemical Analysis: Analyze the tumor microenvironment by performing immunohistochemistry (IHC) for markers of angiogenesis (e.g., CD31), pericyte coverage (e.g., α-SMA or NG2), and inflammatory cell infiltration (e.g., F4/80 for macrophages).

Troubleshooting Guides

Problem Possible Cause(s) Suggested Solution(s)
Inconsistent this compound efficacy in vivo 1. Drug Formulation/Administration Issues: Improper suspension or inconsistent gavage technique. 2. Animal-to-Animal Variability: Differences in tumor take rate, growth, and vascularization. 3. Tumor Model Heterogeneity: The specific tumor model may have intrinsic partial resistance.1. Ensure this compound is properly suspended immediately before each administration. Standardize the gavage procedure. 2. Increase the number of animals per group to account for variability. Randomize animals into treatment groups based on tumor volume before starting treatment. 3. Thoroughly characterize the baseline expression of angiogenic factors in your tumor model.
No inhibition of VEGFR-2 phosphorylation observed by Western blot 1. Suboptimal Drug Dose or Treatment Duration: The dose of this compound may be too low or the time point for tissue collection may be inappropriate. 2. Poor Antibody Quality: The primary antibody for pVEGFR-2 may not be specific or sensitive enough. 3. Sample Handling Issues: Dephosphorylation of proteins during sample preparation.1. Perform a dose-response and time-course study to determine the optimal conditions for observing VEGFR-2 inhibition. 2. Validate the pVEGFR-2 antibody using positive controls (e.g., VEGF-stimulated endothelial cells). 3. Ensure that tissues are snap-frozen immediately upon collection and that lysis buffers contain phosphatase inhibitors.
Difficulty establishing a this compound-resistant cell line in vitro 1. Inappropriate Starting Concentration: The initial concentration of this compound may be too high, leading to widespread cell death. 2. Instability of the Resistant Phenotype: Resistant cells may revert to a sensitive phenotype in the absence of the drug. 3. Low Proliferation Rate of Resistant Cells: Resistant cells may have a slower growth rate, making them difficult to expand.1. Start with a low concentration of this compound (e.g., the IC25 or IC50) and gradually increase the concentration as the cells adapt. 2. Continuously culture the resistant cells in the presence of a maintenance dose of this compound. 3. Be patient with the selection process and allow sufficient time for the resistant population to expand.

Experimental Protocols

Protocol for Inducing this compound Resistance in a Cancer Cell Line In Vitro

This protocol describes a general method for generating a drug-resistant cancer cell line through continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell culture flasks/plates

  • MTT or other cell viability assay reagents

Procedure:

  • Determine the Initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound for the parental cell line using an MTT assay.

  • Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC25 or IC50.

  • Monitor and Subculture: Monitor the cells for signs of recovery and proliferation. When the cells reach approximately 80% confluency, subculture them into fresh medium containing the same concentration of this compound.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium (e.g., by 1.5 to 2-fold increments).

  • Repeat and Select: Repeat the process of monitoring, subculturing, and dose escalation over several months.

  • Characterize the Resistant Line: Once a cell line is established that can proliferate in a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), perform a new MTT assay to determine the IC50 of the resistant line and calculate the fold-resistance (IC50 of resistant line / IC50 of parental line).

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at various passages.

Protocol for MTT Cell Viability Assay

This protocol is for determining the IC50 of this compound in a 96-well format.

Materials:

  • Parental and/or resistant cancer cells

  • Complete cell culture medium

  • This compound stock solution

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Protocol for Western Blot Analysis of VEGFR-2 Phosphorylation

This protocol is for assessing the inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.

Materials:

  • Endothelial cells (e.g., HUVECs) or tumor cells expressing VEGFR-2

  • Serum-free medium

  • Recombinant human VEGF

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-pVEGFR-2 (Tyr1175), anti-total VEGFR-2, anti-GAPDH or β-actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Western blotting equipment

Procedure:

  • Cell Culture and Starvation: Culture cells to near confluency. Serum-starve the cells for 4-6 hours prior to treatment.

  • Drug Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • VEGF Stimulation: Stimulate the cells with VEGF (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis: Immediately place the plate on ice, wash with ice-cold PBS, and lyse the cells with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST.

    • Incubate with the primary antibody against pVEGFR-2 overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL reagent.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total VEGFR-2 and a loading control (GAPDH or β-actin) to normalize the data.

  • Densitometry: Quantify the band intensities using image analysis software.

Quantitative Data Summary

The following tables provide representative quantitative data that might be observed in experiments investigating this compound resistance. Note: As specific public data for this compound resistant cell lines is limited, the following data is illustrative and based on typical findings for VEGFR TKIs.

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cancer Cell Lines

Cell LineParental IC50 (nM)Resistant IC50 (nM)Fold Resistance
HUVEC (Endothelial) 55010
Calu-6 (Lung Cancer) 150180012
PC-3 (Prostate Cancer) 200250012.5

Table 2: Illustrative Changes in Gene Expression in this compound Resistant Tumors (Fold Change vs. Sensitive)

GeneFold ChangePotential Role in Resistance
VEGFR-2 (KDR) 0.4Downregulation of the drug target
FGF-2 3.5Activation of an alternative angiogenic pathway
FGFR-1 2.8Upregulation of the alternative receptor
HGF 4.2Activation of the c-MET pathway
c-MET 3.1Upregulation of the alternative receptor
IL-6 5.0Activation of the JAK/STAT inflammatory pathway

Signaling Pathways and Logical Relationships

Below are diagrams created using the DOT language to visualize key signaling pathways and experimental workflows related to this compound and its resistance mechanisms.

ZD4190_Mechanism_of_Action VEGF VEGF VEGFR2 VEGFR-2 (KDR) VEGF->VEGFR2 Binds to PI3K PI3K VEGFR2->PI3K PLCg PLCγ VEGFR2->PLCg ZD4190 This compound ZD4190->VEGFR2 Inhibits Akt Akt PI3K->Akt Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Akt->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: this compound inhibits VEGFR-2 signaling pathways.

ZD4190_Resistance_Pathways cluster_alternative Alternative Pro-Angiogenic Pathways ZD4190 This compound VEGFR2 VEGFR-2 ZD4190->VEGFR2 Inhibits Angiogenesis Angiogenesis VEGFR2->Angiogenesis FGF FGF FGFR FGFR FGF->FGFR FGFR->Angiogenesis Bypass HGF HGF cMET c-MET HGF->cMET cMET->Angiogenesis Bypass IL6 IL-6 IL6R IL-6R IL6->IL6R JAK JAK IL6R->JAK STAT3 STAT3 JAK->STAT3 STAT3->Angiogenesis Bypass

Caption: Alternative signaling pathways in this compound resistance.

Experimental_Workflow_Resistance start Parental Cell Line step1 Continuous Exposure to this compound (Dose Escalation) start->step1 step2 Establishment of Resistant Cell Line step1->step2 step3 Comparative Analysis step2->step3 analysis1 IC50 Determination (MTT Assay) step3->analysis1 analysis2 Protein Expression Analysis (Western Blot) step3->analysis2 analysis3 Gene Expression Analysis (qPCR) step3->analysis3 analysis4 In Vivo Tumor Growth (Xenograft Model) step3->analysis4

Caption: Workflow for investigating this compound resistance.

References

Technical Support Center: Managing Infiltrative Growth Patterns Post-ZD-4190 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering infiltrative tumor growth patterns following treatment with ZD-4190, a VEGF receptor tyrosine kinase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and orally active inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases, specifically KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2] By blocking VEGF signaling, this compound aims to inhibit angiogenesis, the formation of new blood vessels that tumors require for growth and survival.[1][2] This anti-angiogenic activity has been shown to induce tumor cytostasis in various preclinical models.[1][2]

Q2: We are observing a more diffuse and infiltrative tumor morphology after this compound treatment, even though the overall tumor volume may be reduced. Is this an expected outcome?

Yes, this can be an observed effect of anti-angiogenic therapies, including VEGF inhibitors like this compound.[3][4][5] While these agents can effectively reduce tumor vascularity and induce necrosis, leading to a decrease in the primary tumor mass, they can also create a hypoxic microenvironment.[1][5] This hypoxia can, in some cases, trigger a phenotypic shift in cancer cells towards a more invasive and migratory state, resulting in an infiltrative growth pattern.[5]

Q3: How can we differentiate between a therapeutic effect (tumor cell death) and the emergence of a more aggressive, infiltrative phenotype?

This is a critical question that requires a multi-faceted approach:

  • Histopathological Analysis: Detailed histological examination of tumor sections is essential. Look for increased tumor cell nests infiltrating surrounding healthy tissue, perineural invasion, or lymphatic invasion. Concurrently, assess for areas of necrosis and apoptosis within the main tumor body, which would indicate a therapeutic effect.[6]

  • Immunohistochemistry (IHC): Use IHC to stain for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) at the invasive front versus the tumor core. A decrease in proliferation and an increase in apoptosis in the core would suggest a therapeutic response, while high proliferation at the invasive edges could indicate aggressive outgrowth.

  • Molecular Analysis: Analyze the expression of genes and proteins associated with epithelial-mesenchymal transition (EMT), a key process in invasion. Upregulation of markers like Vimentin (B1176767), Snail, and Slug, and downregulation of E-cadherin at the tumor periphery can confirm a shift to a more invasive phenotype.

Q4: What signaling pathways might be activated to promote this infiltrative growth?

Several signaling pathways can be activated in response to the hypoxia induced by anti-angiogenic therapy, leading to increased invasion and migration. These include:

  • HIF-1α Pathway: Hypoxia-inducible factor 1-alpha (HIF-1α) is a master regulator of the cellular response to low oxygen. Its activation can upregulate the expression of genes involved in invasion and metastasis, such as MET, CXCR4, and LOX.

  • MET Pathway: The MET receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are strongly implicated in tumor cell invasion. Hypoxia can lead to MET amplification and activation.

  • AXL Pathway: AXL is another receptor tyrosine kinase that can be upregulated by hypoxia and is associated with EMT and increased cell motility.

  • PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and migration.[7] It can be activated by various upstream signals, including those triggered by hypoxia, and contributes to an invasive phenotype.[7]

  • Ras/MAPK Pathway: The Ras-Raf-MEK-ERK pathway is crucial for cell proliferation and can also play a role in invasion by regulating the expression of matrix metalloproteinases (MMPs).[8][9]

Troubleshooting Guides

Problem 1: Difficulty in Quantifying Infiltrative Growth

Symptoms:

  • Standard tumor volume measurements (e.g., caliper measurements) do not accurately reflect the diffuse nature of the tumor.

  • Tumor borders are indistinct, making it challenging to assess tumor size and response to treatment.

Possible Causes:

  • The chosen measurement technique is not suitable for an infiltrative growth pattern.

  • Lack of appropriate imaging or histological analysis.

Solutions:

SolutionDetailed Steps
Histological Quantification 1. Harvest tumors and surrounding healthy tissue. 2. Perform H&E staining on paraffin-embedded sections. 3. Quantify the area of tumor infiltration into the surrounding tissue using image analysis software (e.g., ImageJ). This can be expressed as a percentage of the total tumor area or as an "invasive index." 4. Measure the "invasive distance," which is the maximum distance of tumor cell migration from the main tumor mass.
Immunofluorescence Staining 1. Stain tissue sections with fluorescently labeled antibodies against tumor-specific markers (e.g., pan-cytokeratin for carcinomas) and markers of the surrounding tissue (e.g., vimentin for stroma). 2. Use confocal microscopy to visualize and quantify the co-localization and interdigitation of tumor cells within the normal tissue architecture.
In Vivo Imaging 1. If using fluorescently or bioluminescently labeled tumor cells, utilize in vivo imaging systems (e.g., IVIS) to track the spread of the tumor in real-time. 2. This can provide a more dynamic and global view of tumor dissemination compared to static histological analysis.
Problem 2: In Vitro Assays Do Not Correlate with In Vivo Infiltrative Phenotype

Symptoms:

  • This compound effectively inhibits cell migration and invasion in 2D in vitro assays (e.g., scratch wound assay, Transwell assay).

  • However, in vivo, the tumors exhibit a more invasive phenotype after treatment.

Possible Causes:

  • 2D in vitro assays do not recapitulate the complex tumor microenvironment, including hypoxia and cell-matrix interactions.

  • The direct effect of this compound on tumor cells in vitro may differ from its indirect effects in vivo (i.e., through induction of hypoxia).

Solutions:

SolutionDetailed Steps
3D Spheroid Invasion Assay 1. Generate tumor cell spheroids using methods like the hanging drop technique.[10] 2. Embed the spheroids in an extracellular matrix (e.g., Matrigel or collagen I). 3. Treat the spheroids with this compound. 4. Monitor and quantify the invasion of cells from the spheroid into the surrounding matrix over time using microscopy.[10][11]
Organotypic Culture 1. Co-culture tumor cells with other cell types found in the tumor microenvironment, such as fibroblasts and endothelial cells, in a 3D matrix. 2. This more complex model can better mimic the cell-cell interactions that influence invasion.
Hypoxia Chamber 1. Conduct your in vitro invasion assays (both 2D and 3D) under hypoxic conditions (e.g., 1% O2) to simulate the in vivo tumor microenvironment created by this compound.

Data Presentation

Table 1: Summary of this compound In Vitro Potency

AssayCell LineIC50 (µM)
VEGF-stimulated HUVEC ProliferationHUVEC0.002
KDR Tyrosine Kinase Activity-0.001
Flt-1 Tyrosine Kinase Activity-0.003
Tumor Cell ProliferationVarious>10

Data compiled from publicly available literature.

Experimental Protocols

Protocol 1: 3D Spheroid Invasion Assay

Objective: To assess the effect of this compound on tumor cell invasion in a 3D in vitro model.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Hanging drop plates or non-adherent round-bottom plates

  • Extracellular matrix (e.g., Matrigel, collagen I)

  • This compound

  • Microscope with imaging capabilities

Methodology:

  • Spheroid Formation:

    • Prepare a single-cell suspension of your cancer cells.

    • Seed a defined number of cells (e.g., 500-2000 cells) per well in a hanging drop plate or a non-adherent round-bottom plate.

    • Incubate for 48-72 hours to allow for spheroid formation.[10]

  • Matrix Embedding:

    • Carefully collect the spheroids.

    • Resuspend the spheroids in a cold solution of the extracellular matrix.

    • Plate the spheroid-matrix suspension in a new culture plate and allow the matrix to solidify at 37°C.

  • Treatment:

    • Add complete culture medium containing the desired concentrations of this compound or vehicle control to the wells.

  • Invasion Analysis:

    • Image the spheroids at regular intervals (e.g., 0, 24, 48, 72 hours) using a microscope.

    • Quantify the area of invasion by measuring the total area covered by the spheroid and the invading cells and subtracting the initial spheroid area. This can be done using image analysis software.[11]

Protocol 2: Immunohistochemical Analysis of Tumor Invasion

Objective: To histologically assess and quantify tumor invasion and associated biomarkers in this compound-treated tumors.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Primary antibodies (e.g., anti-pan-cytokeratin, anti-vimentin, anti-Ki-67, anti-cleaved caspase-3)

  • Secondary antibodies conjugated to a reporter enzyme (e.g., HRP)

  • DAB substrate kit

  • Hematoxylin counterstain

  • Microscope

Methodology:

  • Deparaffinization and Rehydration:

    • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using an appropriate buffer (e.g., citrate (B86180) buffer, pH 6.0).

  • Immunostaining:

    • Block endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with the primary antibody at the optimal dilution and temperature.

    • Incubate with the HRP-conjugated secondary antibody.

    • Develop the signal using a DAB substrate kit.

    • Counterstain with hematoxylin.

  • Imaging and Analysis:

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

    • Acquire images of the tumor core and the invasive front.

    • Quantify the staining intensity and the percentage of positive cells for each marker in the different tumor regions using image analysis software.

Mandatory Visualization

Signaling_Pathways_in_Infiltrative_Growth Potential Signaling Pathways Driving Infiltrative Growth Post-ZD-4190 ZD4190 This compound VEGFR VEGF Receptor ZD4190->VEGFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Hypoxia Tumor Hypoxia Angiogenesis->Hypoxia Reduces HIF1a HIF-1α Activation Hypoxia->HIF1a Induces MET MET Amplification/ Activation HIF1a->MET Promotes AXL AXL Upregulation HIF1a->AXL Promotes PI3K_AKT PI3K/AKT Pathway MET->PI3K_AKT MAPK Ras/MAPK Pathway MET->MAPK AXL->PI3K_AKT Invasion Infiltrative Growth (EMT, Migration, Invasion) PI3K_AKT->Invasion Drives MAPK->Invasion Drives Experimental_Workflow Troubleshooting Workflow for Infiltrative Growth Observation Observe Infiltrative Growth in Vivo Quantification Quantify Invasion (Histology, IF, In Vivo Imaging) Observation->Quantification InVitro In Vitro Modeling (3D Spheroid Assay, Hypoxia) Observation->InVitro Mechanism Investigate Mechanism (IHC, Western Blot, RNA-seq) Quantification->Mechanism InVitro->Mechanism Biomarkers Identify Biomarkers (EMT markers, Hypoxia markers) Mechanism->Biomarkers Conclusion Correlate Findings and Refine Treatment Strategy Biomarkers->Conclusion

References

ZD-4190 Technical Support Center: Ensuring Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing ZD-4190 in long-term experimental setups, maintaining the stability and integrity of the compound in solution is paramount for reproducible and reliable results. This technical support center provides essential guidance on the storage, handling, and stability assessment of this compound, along with troubleshooting advice for common issues encountered during prolonged experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution in anhydrous DMSO.

Q2: How should I store this compound for long-term use?

A2: this compound as a solid powder should be stored in a dry, dark environment at -20°C for long-term storage, which can be effective for months to years. Stock solutions in DMSO should also be stored at -20°C for long-term stability, typically for several months. For short-term storage of a few days to weeks, 0-4°C is acceptable.[1]

Q3: Can I subject my this compound stock solution to multiple freeze-thaw cycles?

A3: It is highly recommended to aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] While some compounds are stable through several cycles, repeated freezing and thawing can lead to degradation and precipitation of the compound, affecting its effective concentration.[3][4]

Q4: What is the stability of this compound in aqueous solutions or cell culture media?

A4: The stability of this compound in aqueous solutions, including cell culture media, is expected to be significantly lower than in DMSO. Factors such as pH, temperature, and components in the media can influence its degradation rate.[2][5] It is recommended to prepare fresh dilutions in media for each experiment from a frozen DMSO stock and to assess its stability under your specific experimental conditions (e.g., 37°C, 5% CO2).

Q5: How can I determine if my this compound has degraded during my experiment?

A5: A decrease in the expected biological activity of this compound can be an indicator of degradation. For a definitive assessment, analytical methods such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) can be used to measure the concentration and purity of the compound in your experimental samples over time.[3][5][6]

Stability and Storage Summary

ParameterRecommendationRationale
Storage as Solid Dry, dark, -20°C (long-term) or 0-4°C (short-term).[1]To prevent degradation from light, moisture, and temperature fluctuations.
Solvent for Stock Anhydrous Dimethyl Sulfoxide (DMSO).High solubility and better stability compared to aqueous solutions.
Stock Solution Storage Aliquot and store at -20°C.Minimizes degradation from repeated freeze-thaw cycles.[2][3]
Working Solution Prepare fresh from stock for each experiment.Stability in aqueous media is limited and experiment-dependent.[5]
Final DMSO in Media Keep below 0.5%, ideally ≤ 0.1%.To minimize solvent-induced cellular toxicity and off-target effects.

Experimental Protocols

Protocol 1: Assessment of this compound Stability in DMSO

This protocol outlines a method to determine the stability of this compound in a DMSO stock solution under various storage conditions.

Methodology:

  • Preparation of Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.

  • Aliquoting: Distribute the stock solution into multiple small, amber, tightly sealed vials.

  • Storage Conditions: Store aliquots at different temperatures: -20°C, 4°C, and room temperature.

  • Time Points: Designate time points for analysis (e.g., 1 week, 1 month, 3 months, 6 months).

  • Analysis: At each time point, retrieve one aliquot from each storage condition. Analyze the concentration and purity of this compound using HPLC-MS.[5]

  • Comparison: Compare the results to a sample analyzed immediately after preparation (T=0) to calculate the percentage of this compound remaining.

Protocol 2: Assessment of this compound Stability in Cell Culture Media

This protocol is designed to evaluate the stability of this compound under typical cell culture conditions.

Methodology:

  • Media Preparation: Prepare the complete cell culture medium (e.g., DMEM with 10% FBS) that will be used in your long-term experiment.

  • Spiking this compound: Dilute the this compound DMSO stock solution into the pre-warmed (37°C) cell culture medium to the final working concentration. Ensure the final DMSO concentration is below 0.5%.

  • Incubation: Place the this compound-containing medium in a cell culture incubator at 37°C and 5% CO2.

  • Sample Collection: Collect aliquots from the medium at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).

  • Quenching: Immediately stop potential degradation in the collected samples by adding four volumes of ice-cold acetonitrile. Store samples at -80°C until analysis.

  • Analysis: Use a validated LC-MS/MS method to quantify the concentration of the parent this compound in each sample.[5][6]

  • Data Interpretation: Plot the percentage of this compound remaining against time to determine its stability profile in the cell culture medium.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Loss of compound activity over time in a long-term experiment. 1. Degradation of this compound in the cell culture medium at 37°C.[2][5] 2. Adsorption of the compound to plasticware. 3. Cellular metabolism of the compound.1. Perform a stability test of this compound in your specific cell culture medium (see Protocol 2). 2. Consider replenishing the medium with freshly diluted this compound at regular intervals based on its stability profile. 3. Use low-protein-binding plasticware for your experiments.[2]
Inconsistent results between experiments. 1. Inconsistent concentration of this compound due to improper storage or handling of stock solutions. 2. Use of stock solutions that have undergone multiple freeze-thaw cycles.[3] 3. Variability in the final DMSO concentration.1. Always use freshly thawed aliquots of the stock solution. 2. Ensure the stock solution is completely thawed and vortexed gently before use. 3. Maintain a consistent and low final DMSO concentration across all experiments.
Observed cellular effects do not correlate with VEGFR inhibition. 1. This compound may have off-target effects on other kinases.[1] 2. The concentration used may be too high, leading to non-specific toxicity.1. Consult literature for known off-targets of this compound or perform a kinase profiling screen. 2. Perform a dose-response experiment to determine the optimal concentration that inhibits VEGFR signaling with minimal off-target effects. 3. Use a more specific inhibitor or a genetic approach (e.g., siRNA) to confirm that the observed phenotype is due to VEGFR inhibition.[1]

Visualizing Pathways and Workflows

G cluster_0 VEGF Signaling Pathway VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates ZD4190 This compound ZD4190->VEGFR2 Inhibits (Tyrosine Kinase Activity) PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation

Caption: Simplified signaling pathway of VEGF and the inhibitory action of this compound.

G cluster_1 This compound Stability Assessment Workflow start Start prep_stock Prepare 10 mM this compound Stock in Anhydrous DMSO start->prep_stock aliquot Aliquot into Single-Use Vials prep_stock->aliquot storage Store at -20°C aliquot->storage thaw Thaw a Fresh Aliquot storage->thaw dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute incubate Incubate at 37°C, 5% CO2 dilute->incubate sample Collect Samples at Time Points (0, 2, 4, 8, 24h...) incubate->sample quench Quench with Cold Acetonitrile sample->quench analyze Analyze by LC-MS/MS quench->analyze end Determine Stability Profile analyze->end

Caption: Experimental workflow for assessing the stability of this compound in cell culture media.

References

Technical Support Center: ZD-4190 and the Tumor Microenvironment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the impact of the tumor microenvironment (TME) on the efficacy of ZD-4190, a potent inhibitor of VEGF receptor tyrosine kinases.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a small molecule inhibitor that targets the tyrosine kinase activity of Vascular Endothelial Growth Factor (VEGF) receptors, primarily KDR (VEGFR-2) and Flt-1 (VEGFR-1).[1][2][3] By inhibiting these receptors on endothelial cells, this compound blocks VEGF-stimulated signaling, leading to the inhibition of angiogenesis (new blood vessel formation) and a reduction in tumor vascular permeability.[1][2][3] Its anti-tumor effect is primarily cytostatic, meaning it inhibits tumor growth, rather than being directly cytotoxic to tumor cells.[1][2]

2. How does the tumor microenvironment, in general, affect the efficacy of anti-cancer therapies?

The TME is a complex ecosystem of cancer cells, stromal cells (like cancer-associated fibroblasts), immune cells (such as tumor-associated macrophages), blood vessels, and the extracellular matrix.[4] This environment is often characterized by hypoxia (low oxygen), acidosis, and altered immune signaling.[5] Components of the TME can promote tumor growth, metastasis, and resistance to various therapies, including anti-angiogenic agents like this compound.[4][6][7]

3. What is the specific impact of hypoxia on this compound efficacy?

Hypoxia is a potent stimulator of VEGF expression.[3][8] Tumors with significant hypoxic regions often exhibit increased angiogenesis to compensate for the lack of oxygen. While this compound targets the VEGF signaling pathway, the profound upregulation of VEGF and other pro-angiogenic factors in a hypoxic microenvironment may create a challenge for complete inhibition by a single agent. This can potentially lead to reduced efficacy or the development of resistance. Furthermore, hypoxia can select for more aggressive and therapy-resistant cancer cell clones.[9]

4. How do tumor-associated macrophages (TAMs) influence the response to this compound?

Tumor-associated macrophages, particularly the M2-polarized phenotype, are known to play a significant role in promoting angiogenesis and tumor progression.[10][11] Studies on other anti-angiogenic therapies have shown that an increase in TAM infiltration into the tumor can be a mechanism of resistance.[2] These TAMs can secrete a variety of pro-angiogenic factors, effectively bypassing the blockade of VEGF signaling by agents like this compound.[4][12] Therefore, a high density of TAMs in the TME may correlate with a diminished response to this compound.

5. What is the role of cancer-associated fibroblasts (CAFs) in this compound treatment?

Cancer-associated fibroblasts are a major component of the tumor stroma and are known to contribute to cancer progression and drug resistance.[13][14] CAFs can secrete various growth factors and cytokines, including VEGF, which can support angiogenesis.[9] They also remodel the extracellular matrix, which can affect drug penetration and promote an immunosuppressive environment.[15] The secretome of CAFs can activate pro-survival signaling pathways in cancer cells, potentially counteracting the cytostatic effects of this compound.[13]

Troubleshooting Guides

This section addresses common issues encountered during experiments investigating the interplay between the TME and this compound.

Problem Potential Cause Suggested Solution
Reduced this compound efficacy in an in vivo xenograft model. High levels of hypoxia in the tumor. 1. Assess tumor hypoxia using techniques like pimonidazole (B1677889) staining or PET imaging with hypoxia-specific tracers.[16] 2. Consider combination therapies that target hypoxic cells or other hypoxia-induced pathways.
High infiltration of tumor-associated macrophages (TAMs). 1. Quantify TAMs in tumor sections using immunohistochemistry for markers like CD68 or CD163.[2] 2. Analyze the polarization state of TAMs (M1 vs. M2). 3. Investigate co-treatment with agents that target or reprogram TAMs.
Dense stromal content with high numbers of cancer-associated fibroblasts (CAFs). 1. Characterize the stromal component of your tumors using histological staining (e.g., Masson's trichrome) and IHC for CAF markers (e.g., α-SMA).[17] 2. Consider therapies that target the stroma or CAF-secreted factors in combination with this compound.
Inconsistent results in in vitro co-culture experiments with this compound. Variable cell ratios and culture conditions. 1. Optimize and standardize the ratio of cancer cells to stromal or immune cells in your co-culture system. 2. Ensure consistent culture conditions, including media composition and oxygen levels (for hypoxia studies).
Indirect effects of this compound on non-cancer cells. 1. Assess the viability and phenotype of all cell types in the co-culture in response to this compound treatment. 2. Use cell-specific markers to distinguish the effects on different cell populations via flow cytometry or high-content imaging.
Difficulty in assessing the anti-angiogenic effect of this compound in vivo. Inadequate methods for quantifying vessel density and function. 1. Use immunohistochemistry for endothelial markers like CD31 or CD34 to quantify microvessel density (MVD).[1] 2. Employ functional imaging techniques like dynamic contrast-enhanced MRI (DCE-MRI) to assess vessel permeability and perfusion.

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy of this compound from preclinical studies.

Table 1: In Vivo Efficacy of this compound in a Model of Minimal Residual Carcinoma [1]

Treatment GroupTumor Area (mm²) at Day 22 (Rectus Muscle)% Necrosis in Tumor Area at Day 22 (Rectus Muscle)Microvessel Density (vessels/mm²) at Day 22
Vehicle Control~254.93 ± 3.17~120
This compound (50 mg/kg/day)~1022.32 ± 4.79~60

Table 2: In Vitro Profile of this compound [3]

AssayIC₅₀ (µM)
KDR Tyrosine Kinase Activity0.05
Flt-1 Tyrosine Kinase Activity0.4
VEGF-stimulated HUVEC Proliferation0.05
Basic FGF-stimulated HUVEC Proliferation>10
Tumor Cell Proliferation (various cell lines)>10

Experimental Protocols

1. In Vivo Murine Xenograft Model to Assess this compound Efficacy

This protocol is adapted from studies evaluating the anti-tumor effects of this compound in mouse models.[1][18][19]

  • Cell Culture: Culture human tumor cells (e.g., PC-3 for prostate, HCT116 for colon) in appropriate media.

  • Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of tumor cells (typically 1 x 10⁶ to 5 x 10⁶ cells in sterile PBS or media) into the flank of each mouse.

  • Tumor Growth Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume (Volume = 0.5 x Length x Width²).

  • Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • This compound Administration: Prepare this compound in a suitable vehicle (e.g., 1% polysorbate 80 in sterile water). Administer this compound orally via gavage at a specified dose (e.g., 50 mg/kg) and schedule (e.g., once daily). The control group receives the vehicle only.

  • Efficacy Assessment: Continue monitoring tumor growth throughout the study. At the end of the study, euthanize the mice and excise the tumors.

  • Tumor Analysis:

    • Histology: Fix a portion of the tumor in formalin, embed in paraffin, and perform H&E staining to assess morphology and necrosis.

    • Immunohistochemistry (IHC): Stain tumor sections for markers of interest, such as CD31 (microvessel density), Ki-67 (proliferation), and markers for TME components (e.g., F4/80 for macrophages, α-SMA for CAFs).

    • Protein/RNA Analysis: Snap-freeze a portion of the tumor in liquid nitrogen for subsequent western blotting or qPCR analysis.

2. In Vitro Co-Culture Model of Cancer Cells and Fibroblasts

This protocol provides a framework for studying the interaction between cancer cells and CAFs in the presence of this compound.[20][21][22][23]

  • Cell Culture: Culture a cancer cell line and a fibroblast cell line (e.g., primary patient-derived CAFs or a commercially available fibroblast line) separately in their respective optimal media.

  • Co-culture Seeding:

    • 2D Co-culture: Seed fibroblasts in a multi-well plate and allow them to adhere. Once attached, seed the cancer cells on top of the fibroblast layer.

    • 3D Spheroid Co-culture: Mix cancer cells and fibroblasts at a desired ratio in a low-adhesion plate to allow for the formation of mixed spheroids.

  • This compound Treatment: After co-culture establishment (e.g., 24-48 hours), treat the cells with varying concentrations of this compound.

  • Endpoint Analysis:

    • Viability Assays: Use assays like MTT or CellTiter-Glo to assess the overall viability of the co-culture.

    • Flow Cytometry: Stain the cells with fluorescently labeled antibodies against cell-specific markers (e.g., EpCAM for cancer cells, FAP for fibroblasts) to analyze the viability and phenotype of each population separately.

    • Microscopy: Use fluorescence microscopy to visualize the spatial organization and interaction of the different cell types.

    • Analysis of Secreted Factors: Collect the conditioned media and analyze the levels of secreted factors like VEGF, IL-6, and TGF-β using ELISA or multiplex bead assays.

3. Assay for Tumor Hypoxia Assessment (Pimonidazole Staining)

This protocol describes a common method for detecting hypoxic regions in tumor tissue.

  • Pimonidazole Administration: Inject the animal with pimonidazole hydrochloride (e.g., 60 mg/kg, intraperitoneally) approximately 60-90 minutes before tumor excision.

  • Tumor Excision and Processing: Euthanize the animal and excise the tumor. Fix the tumor in formalin and embed in paraffin, or snap-freeze in OCT for cryosectioning.

  • Immunohistochemistry/Immunofluorescence:

    • Section the tumor tissue.

    • Perform antigen retrieval if using paraffin-embedded sections.

    • Incubate the sections with an antibody that recognizes pimonidazole adducts (e.g., a FITC-conjugated mouse monoclonal antibody).

    • For IHC, use a secondary antibody and a detection system (e.g., DAB). For IF, mount with a DAPI-containing mounting medium.

  • Image Analysis: Capture images using a microscope and quantify the pimonidazole-positive (hypoxic) area as a percentage of the total tumor area.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action and TME Influence

ZD4190_MoA cluster_TME Tumor Microenvironment cluster_TumorCell Tumor Cell cluster_EndothelialCell Endothelial Cell Hypoxia Hypoxia TumorCell Tumor Cell Hypoxia->TumorCell stimulates TAMs Tumor-Associated Macrophages (TAMs) VEGF VEGF TAMs->VEGF secretes OtherFactors Other Pro-angiogenic Factors (e.g., IL-6, TGF-β) TAMs->OtherFactors secretes CAFs Cancer-Associated Fibroblasts (CAFs) CAFs->VEGF secretes CAFs->OtherFactors secretes TumorCell->VEGF secretes VEGFR VEGF Receptors (KDR, Flt-1) Angiogenesis Angiogenesis & Vascular Permeability VEGFR->Angiogenesis promotes VEGF->VEGFR activates ZD4190 This compound ZD4190->VEGFR inhibits OtherFactors->Angiogenesis promote

Caption: this compound inhibits VEGF-mediated angiogenesis.

Experimental Workflow: In Vivo Study of this compound Efficacy

InVivo_Workflow cluster_analysis Tumor Analysis start Start: Tumor Cell Implantation in Immunocompromised Mice tumor_growth Monitor Tumor Growth start->tumor_growth randomization Randomize Mice into Control and Treatment Groups tumor_growth->randomization treatment Administer this compound (or Vehicle) Daily via Oral Gavage randomization->treatment monitoring Continue Monitoring Tumor Volume treatment->monitoring endpoint Endpoint: Euthanize Mice and Excise Tumors monitoring->endpoint histology Histology (H&E, Necrosis) endpoint->histology ihc IHC (CD31, Ki-67, TME markers) endpoint->ihc molecular Molecular Analysis (Western, qPCR) endpoint->molecular

Caption: Workflow for assessing this compound efficacy in a xenograft model.

References

Technical Support Center: ZD-4190 and Compensatory Signaling in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating ZD-4190 and its associated compensatory signaling pathways in cancer. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and orally active small molecule inhibitor of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[1] Specifically, it targets KDR (VEGFR-2) and Flt-1 (VEGFR-1), key receptors in the VEGF signaling pathway that are crucial for angiogenesis, the formation of new blood vessels.[1] By inhibiting these receptors, this compound blocks the pro-angiogenic signals from VEGF, thereby suppressing tumor growth, which is highly dependent on the formation of new blood vessels for nutrient and oxygen supply.[1]

Q2: We are observing that after initial sensitivity, cancer cells are developing resistance to this compound. What are the likely mechanisms?

A common mechanism of acquired resistance to anti-angiogenic therapies like this compound is the activation of compensatory signaling pathways. When the primary pro-angiogenic pathway (VEGF/VEGFR) is blocked, cancer cells can upregulate alternative signaling routes to promote survival and proliferation. Key compensatory pathways implicated in resistance to VEGFR inhibitors include:

  • Epidermal Growth Factor Receptor (EGFR) Signaling: There is significant crosstalk between the VEGFR and EGFR signaling pathways. Inhibition of VEGFR can lead to an upregulation and/or activation of EGFR, which can then drive tumor cell proliferation and survival.

  • c-Src Kinase Activation: The non-receptor tyrosine kinase c-Src is a critical signaling hub that can be activated downstream of both VEGFR and EGFR.[2][3] Activation of c-Src can promote cell migration, invasion, and survival, thereby compensating for the effects of this compound.[2][3]

Q3: How can we experimentally confirm the activation of these compensatory pathways in our this compound-resistant cells?

To confirm the activation of compensatory pathways, we recommend the following experimental approaches:

  • Western Blot Analysis: This is the most direct way to assess the phosphorylation status (and thus activation) of key proteins in the suspected compensatory pathways. You should probe for phosphorylated forms of EGFR (e.g., p-EGFR at Tyr1068) and c-Src (e.g., p-Src at Tyr416), along with their total protein levels as loading controls.

  • Co-Immunoprecipitation (Co-IP): This technique can be used to investigate the physical interaction between VEGFR and other receptors like EGFR, or to identify other proteins that associate with these receptors upon this compound treatment.

  • In Vitro Kinase Assays: These assays can directly measure the enzymatic activity of kinases like c-Src in your cell lysates to confirm their functional activation.

Troubleshooting Guides

Issue 1: Inconsistent or no inhibition of VEGFR phosphorylation with this compound.

Possible CauseTroubleshooting StepExpected Outcome
Inhibitor Instability Prepare fresh stock solutions of this compound in DMSO and make fresh dilutions in media for each experiment. Avoid repeated freeze-thaw cycles.Consistent inhibition of VEGFR phosphorylation.
Incorrect Concentration Perform a dose-response experiment to determine the optimal IC50 of this compound in your specific cell line.Identification of the effective concentration range for VEGFR inhibition.
High Cell Density Ensure that cells are not overgrown when treated, as this can affect drug accessibility and cellular response.More consistent and reproducible results.
Suboptimal Lysis Buffer Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins during sample preparation.Accurate detection of phosphorylated VEGFR.

Issue 2: High background in phospho-protein Western blots.

Possible CauseTroubleshooting StepExpected Outcome
Blocking agent Use 5% Bovine Serum Albumin (BSA) in TBST for blocking instead of milk, as milk contains phosphoproteins that can cause high background.Reduced background and clearer bands.
Antibody Concentration Titrate the primary and secondary antibodies to determine the optimal dilution that gives a strong signal with low background.Improved signal-to-noise ratio.
Washing Steps Increase the number and duration of washing steps with TBST after antibody incubations to remove non-specific binding.Cleaner blot with less background noise.
Membrane Handling Ensure the membrane does not dry out at any stage of the Western blotting process.Uniform background and consistent results.

Data Presentation

Table 1: Hypothetical Quantitative Analysis of Compensatory Signaling Pathway Activation in this compound Resistant Cells

This table illustrates the kind of quantitative data you might generate from a Western blot experiment comparing this compound sensitive and resistant cancer cell lines.

ProteinCell LineTreatmentFold Change in Phosphorylation (Normalized to Total Protein and Untreated Control)
p-VEGFR2 (Y1175) SensitiveThis compound (1 µM)0.2 ± 0.05
ResistantThis compound (1 µM)0.8 ± 0.1
p-EGFR (Y1068) SensitiveThis compound (1 µM)1.1 ± 0.2
ResistantThis compound (1 µM)3.5 ± 0.4
p-Src (Y416) SensitiveThis compound (1 µM)1.3 ± 0.3
ResistantThis compound (1 µM)4.2 ± 0.5

Data are presented as mean ± standard deviation from three independent experiments.

Experimental Protocols

Protocol 1: Western Blot Analysis of Phosphorylated Proteins

Objective: To determine the phosphorylation status of VEGFR2, EGFR, and c-Src in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with this compound at the desired concentrations and time points. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and heat at 95°C for 5 minutes. Separate proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-VEGFR2, p-EGFR, p-Src, and their total protein counterparts overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.

Protocol 2: Co-Immunoprecipitation (Co-IP)

Objective: To investigate the interaction between VEGFR2 and EGFR in cancer cells.

Methodology:

  • Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.

  • Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the "bait" protein (e.g., VEGFR2) overnight at 4°C.

  • Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with Co-IP wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by adding Laemmli buffer and heating at 95°C for 5 minutes.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using an antibody against the "prey" protein (e.g., EGFR).

Protocol 3: In Vitro Kinase Assay

Objective: To measure the kinase activity of c-Src in cell lysates.

Methodology:

  • Immunoprecipitation of Kinase: Immunoprecipitate c-Src from cell lysates as described in the Co-IP protocol.

  • Kinase Reaction: Resuspend the immunoprecipitated c-Src beads in kinase assay buffer containing a specific substrate for c-Src and ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

  • Termination of Reaction: Stop the reaction by adding EDTA or by heating.

  • Detection of Phosphorylated Substrate: Analyze the phosphorylation of the substrate by Western blotting with a phospho-specific antibody or by using a commercial kinase activity assay kit that provides a colorimetric or fluorescent readout.

Mandatory Visualizations

Compensatory_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm VEGF VEGF VEGFR VEGFR VEGF->VEGFR EGF EGF EGFR EGFR EGF->EGFR cSrc c-Src VEGFR->cSrc Downstream Downstream Signaling (Proliferation, Survival, Angiogenesis) VEGFR->Downstream EGFR->cSrc Compensatory Activation EGFR->Downstream cSrc->Downstream ZD4190 This compound ZD4190->VEGFR Inhibition

Caption: Compensatory activation of EGFR and c-Src upon this compound-mediated VEGFR inhibition.

Experimental_Workflow start Treat Cancer Cells with this compound lysate Prepare Cell Lysates start->lysate quantify Protein Quantification lysate->quantify wb Western Blot (p-VEGFR, p-EGFR, p-Src) quantify->wb coip Co-Immunoprecipitation (VEGFR-EGFR interaction) quantify->coip kinase_assay In Vitro Kinase Assay (c-Src activity) quantify->kinase_assay analysis Data Analysis and Interpretation wb->analysis coip->analysis kinase_assay->analysis

Caption: Experimental workflow for investigating this compound compensatory signaling.

References

Validation & Comparative

A Comparative Analysis of ZD-4190 and Sunitinib in Renal Cell Carcinoma Models: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparison between ZD-4190 and sunitinib (B231) in the context of renal cell carcinoma (RCC) models is not feasible based on currently available scientific literature. Extensive searches for preclinical or clinical data on this compound (also known as AZD4190) in RCC models did not yield any relevant studies. This compound has been evaluated as a vascular endothelial growth factor (VEGF) receptor tyrosine kinase inhibitor in other cancer types, such as breast, lung, prostate, and ovarian cancer.[1]

In contrast, sunitinib is a well-established multi-targeted tyrosine kinase inhibitor and a standard of care in the treatment of metastatic renal cell carcinoma (mRCC).[2] This guide, therefore, provides a comprehensive overview of sunitinib's performance, mechanism of action, and experimental evaluation in RCC models, adhering to the requested data-driven format.

Sunitinib: A Multi-Targeted Tyrosine Kinase Inhibitor in Renal Cell Carcinoma

Sunitinib is an oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that has been a cornerstone in the first-line treatment of mRCC for over a decade.[3] Its primary mechanism of action involves the inhibition of several RTKs implicated in tumor growth, angiogenesis (the formation of new blood vessels), and metastasis.[4]

Key Molecular Targets of Sunitinib:
  • Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, VEGFR-3): By blocking these receptors, sunitinib inhibits the signaling cascade that promotes the growth of new blood vessels, which are crucial for tumor growth and survival.[1][5]

  • Platelet-Derived Growth Factor Receptors (PDGFR-α, PDGFR-β): Inhibition of PDGFR signaling disrupts tumor cell proliferation and angiogenesis.[1][5]

  • Other Tyrosine Kinases: Sunitinib also targets other kinases such as KIT, FLT3, RET, and CSF-1R.[4]

  • STAT3 Inhibition: Sunitinib has been shown to inhibit the activity of Signal Transducer and Activator of Transcription 3 (STAT3), which contributes to its direct pro-apoptotic effects on RCC tumor cells and its ability to reduce immunosuppressive cells in the tumor microenvironment.[1][5]

Performance Data of Sunitinib in Renal Cell Carcinoma

The efficacy of sunitinib in metastatic renal cell carcinoma has been demonstrated in numerous clinical trials. The following table summarizes key performance metrics from these studies.

Efficacy EndpointSunitinib PerformanceStudy PopulationCitation
Objective Response Rate (ORR) 31% - 47%First-line mRCC[3][6]
Median Progression-Free Survival (mPFS) 8.2 - 11 monthsFirst-line mRCC[3][6]
Median Overall Survival (mOS) 26.4 monthsFirst-line mRCC[3]

Experimental Protocols for Sunitinib Evaluation in RCC Models

The preclinical and clinical evaluation of sunitinib in RCC involves various in vitro and in vivo models.

In Vitro Studies
  • Cell Lines: Human renal cell carcinoma cell lines are utilized to assess the direct effects of sunitinib on tumor cells.

  • Proliferation Assays: These assays measure the ability of sunitinib to inhibit the growth of RCC cells.

  • Apoptosis Assays: Used to determine if sunitinib induces programmed cell death in RCC cells.

  • Endothelial Cell Assays: Human Umbilical Vein Endothelial Cells (HUVECs) are used to evaluate sunitinib's anti-angiogenic properties, such as its ability to inhibit VEGF-stimulated proliferation, migration, and tube formation.[1]

In Vivo Studies
  • Animal Models: Murine models, such as those using the Renca cell line, and human tumor xenograft models in immunocompromised mice are commonly employed to study the in vivo efficacy of sunitinib.[1]

  • Treatment Regimen: Sunitinib is typically administered orally. In clinical settings, a common schedule is 50 mg once daily for 4 weeks, followed by a 2-week break.[4][6]

  • Efficacy Evaluation: Tumor growth inhibition is measured over time. In some studies, intravital multiphoton microscopy is used to observe real-time effects on tumor cell apoptosis and vasculature.[1]

  • Immunohistochemistry: Tumor tissues are analyzed to assess changes in microvessel density and the presence of immune cells.[1]

Visualizing Sunitinib's Mechanism of Action and Experimental Workflow

Signaling Pathways Targeted by Sunitinib in RCC

Sunitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binds Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Proliferation Tumor Cell Proliferation PDGFR->Proliferation Promotes Sunitinib Sunitinib Sunitinib->VEGFR Inhibits Sunitinib->PDGFR Inhibits STAT3 STAT3 Sunitinib->STAT3 Inhibits Apoptosis Apoptosis Sunitinib->Apoptosis Induces STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits

Caption: Sunitinib inhibits VEGFR, PDGFR, and STAT3 signaling, leading to reduced angiogenesis and proliferation, and induced apoptosis in RCC.

Preclinical Experimental Workflow for Sunitinib Evaluation in an RCC Xenograft Model

Sunitinib_Experimental_Workflow start Start implant Implant Human RCC Tumor Cells into Mice start->implant measure_initial Allow Tumors to Establish (e.g., ~0.5 cm³) implant->measure_initial randomize Randomize Mice into Control and Treatment Groups measure_initial->randomize treat Administer Sunitinib (Oral) or Vehicle Control Daily randomize->treat monitor Monitor Tumor Volume and Body Weight treat->monitor endpoint Endpoint Reached (e.g., 10 weeks of dosing) monitor->endpoint Continue until analyze Analyze Tumor Tissue (e.g., Microvessel Density) endpoint->analyze

Caption: A typical workflow for evaluating sunitinib's efficacy in a preclinical renal cell carcinoma xenograft model.

References

ZD-4190: A Comparative Analysis of Efficacy Against Other VEGFR2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of anti-angiogenic cancer therapies, inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) play a pivotal role. This guide provides a detailed comparison of the efficacy of ZD-4190, a potent and orally active VEGFR2 inhibitor, with other prominent inhibitors of the same class, namely Sorafenib, Sunitinib, Pazopanib, and Axitinib. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.

This compound is a small molecule inhibitor that primarily targets the tyrosine kinase activity of VEGFR2 (also known as KDR) and to a lesser extent, VEGFR1 (Flt-1).[1] By blocking the ATP-binding site of these receptors, this compound effectively inhibits VEGF-stimulated endothelial cell proliferation and downstream signaling pathways crucial for angiogenesis, the formation of new blood vessels that tumors rely on for growth and metastasis.[2] Preclinical studies have demonstrated its broad-spectrum anti-tumor activity in various human tumor xenograft models, including breast, lung, prostate, and ovarian cancers.[1][2]

Comparative Efficacy: In Vitro Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of a drug. The following table summarizes the reported IC50 values of this compound and other selected VEGFR2 inhibitors against VEGFR2 and other relevant kinases.

InhibitorVEGFR2 (KDR) IC50 (nM)VEGFR1 (Flt-1) IC50 (nM)Other Key Targets (IC50 in nM)
This compound 29 ± 4[3][4]708 ± 63[3][4]EGFR (potent inhibitor)[5][6]
Sorafenib 90[3][4]26B-Raf (22), c-Raf (6), PDGFRβ (57), c-KIT (68)[4]
Sunitinib 80[4][7]-PDGFRβ (2), c-KIT[4][7]
Pazopanib 30[3][8][9]10[9]PDGFRα/β (84), c-Kit (74), FGFR1 (140)[3][9]
Axitinib 0.2[10][11]0.1[11]VEGFR3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[11]

Note: IC50 values can vary depending on the specific assay conditions and cell lines used.

VEGFR2 Signaling Pathway and Point of Inhibition

The binding of VEGF-A to its receptor, VEGFR2, triggers a cascade of intracellular signaling events that promote angiogenesis. This compound and other inhibitors in this class act by blocking the initial step of this cascade: the autophosphorylation of the receptor's tyrosine kinase domain.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR2 VEGFR2 (KDR) Tyrosine Kinase Domain VEGF-A->VEGFR2 Binding PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Angiogenesis Angiogenesis (Proliferation, Migration, Survival) PKC->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis ZD4190 This compound & Other Inhibitors ZD4190->VEGFR2 Inhibition of Autophosphorylation

VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of VEGFR2 inhibitors.

In Vitro VEGFR2 Kinase Assay

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of VEGFR2.

Kinase_Assay_Workflow cluster_workflow In Vitro Kinase Assay Workflow start Start reagents Prepare Reagents: - Recombinant VEGFR2 - Kinase Buffer - ATP - Substrate (e.g., poly(Glu,Tyr)) start->reagents inhibitor Prepare serial dilutions of test inhibitor (e.g., this compound) start->inhibitor plate Add inhibitor and VEGFR2 to a microplate reagents->plate inhibitor->plate reaction Initiate reaction by adding ATP and substrate plate->reaction incubation Incubate at room temperature reaction->incubation detection Add detection reagent (e.g., luminescence-based) incubation->detection readout Measure signal (e.g., luminescence) detection->readout analysis Calculate IC50 values readout->analysis end End analysis->end

A generalized workflow for an in vitro VEGFR2 kinase assay.

Methodology:

  • Reagent Preparation: Recombinant human VEGFR2 enzyme, a suitable kinase assay buffer, ATP, and a substrate (e.g., poly(Glu,Tyr)) are prepared.

  • Compound Dilution: The test inhibitor (e.g., this compound) is serially diluted to a range of concentrations.

  • Reaction Setup: The inhibitor and VEGFR2 enzyme are added to the wells of a microplate and pre-incubated.

  • Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate.

  • Incubation: The plate is incubated at room temperature for a defined period to allow for the phosphorylation of the substrate.

  • Detection: A detection reagent is added to stop the reaction and generate a signal (e.g., luminescence) that is inversely proportional to the kinase activity.

  • Data Analysis: The signal is measured using a plate reader, and the IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

HUVEC Proliferation Assay

This cell-based assay assesses the ability of an inhibitor to block VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs).

Methodology:

  • Cell Seeding: HUVECs are seeded into 96-well plates and allowed to attach.

  • Serum Starvation: Cells are typically serum-starved for a period to reduce basal proliferation.

  • Treatment: Cells are pre-treated with various concentrations of the test inhibitor before stimulation with a pro-angiogenic factor like VEGF.

  • Incubation: The cells are incubated for a period (e.g., 48-72 hours) to allow for cell proliferation.

  • Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay (e.g., MTT, MTS, or AlamarBlue).

  • Data Analysis: The absorbance or fluorescence is measured, and the IC50 value for the inhibition of VEGF-induced proliferation is determined.

In Vivo Tumor Xenograft Studies

These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Methodology:

  • Tumor Cell Implantation: Human tumor cells are implanted subcutaneously or orthotopically into immunocompromised mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size.

  • Treatment Administration: The test inhibitor (e.g., this compound) is administered to the mice, typically orally, at various doses and schedules. A control group receives a vehicle.

  • Tumor Measurement: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry to assess microvessel density.

  • Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound demonstrates potent and selective inhibition of VEGFR2, leading to significant anti-tumor activity in preclinical models. When compared to other VEGFR2 inhibitors, this compound exhibits a distinct profile. While Axitinib shows the highest in vitro potency against VEGFR2, this compound's efficacy is also notable, and its additional activity against EGFR may offer a broader mechanism of action in certain tumor types. The choice of a particular VEGFR2 inhibitor for therapeutic development will depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.

References

Unraveling Cross-Resistance: A Comparative Analysis of ZD-4190 and Other Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of acquired resistance to targeted therapies is paramount. This guide provides a comprehensive comparison of the cross-resistance profiles of ZD-4190, a potent VEGFR tyrosine kinase inhibitor (TKI), and other prominent TKIs, supported by experimental data and detailed methodologies.

This compound is an orally active, selective inhibitor of vascular endothelial growth factor (VEGF) receptor tyrosine kinases, primarily targeting KDR (VEGFR-2) and Flt-1 (VEGFR-1). By blocking VEGF signaling, this compound effectively inhibits angiogenesis, a critical process for tumor growth and metastasis. However, as with many targeted therapies, the emergence of resistance can limit its clinical efficacy. A key concern in drug development is the potential for cross-resistance, where resistance to one TKI confers resistance to others, thereby limiting subsequent treatment options.

This guide delves into the experimental evidence of cross-resistance between this compound and other classes of TKIs, with a focus on Epidermal Growth Factor Receptor (EGFR) inhibitors such as gefitinib (B1684475), erlotinib, and osimertinib, as well as other multi-targeted TKIs like sunitinib (B231) and sorafenib.

Comparative Analysis of TKI Sensitivity in Resistant Cell Lines

The development of drug-resistant cancer cell lines is a cornerstone of preclinical research into resistance mechanisms. The following tables summarize key quantitative data from studies investigating the sensitivity of TKI-resistant cell lines to this compound and its close analogue, ZD6474 (Vandetanib), which also targets VEGFR and EGFR.

Cell LinePrimary ResistanceTKI with Acquired ResistanceFold ResistanceCross-Resistant toFold Resistance (Cross)Reference
PC-9/ZDGefitinib (EGFR TKI)Gefitinib~180-foldZD6474 (VEGFR/EGFR TKI)Cross-resistance observed[1]

Table 1: Cross-Resistance in Gefitinib-Resistant NSCLC Cell Line. This table highlights an instance of cross-resistance where a non-small cell lung cancer cell line (PC-9) with acquired resistance to the EGFR inhibitor gefitinib also shows resistance to ZD6474, a dual VEGFR/EGFR inhibitor structurally related to this compound.

Cell LineParental Cell LineTKIIC50 (Parental)IC50 (Resistant)Fold IncreaseReference
PC-9/ZDPC-9Gefitinib~0.02 µM~5.311 µM~265-fold[2]
PC-9/GPC-9Gefitinib0.06 µmol/l7.29 µmol/l~121-fold[3]
H1650GRH1650Gefitinib31.0 µM50.0 µM~1.6-fold[4]
A549GRA549Gefitinib7.0 µM12.7 µM~1.8-fold[4]
HCC827ERHCC827Erlotinib6.5-22.0 nM197.32 nM~9.0 to 30.4-fold[5]

Table 2: IC50 Values of EGFR TKIs in Sensitive and Resistant NSCLC Cell Lines. This table provides specific half-maximal inhibitory concentration (IC50) values for various EGFR TKIs in sensitive parental cell lines and their corresponding resistant counterparts. A significant increase in the IC50 value indicates the development of resistance.

Experimental Protocols

Understanding the methodologies used to generate and characterize TKI-resistant cell lines is crucial for interpreting the data. Below are detailed protocols for key experiments.

Establishment of TKI-Resistant Cell Lines
  • Cell Culture: Parental cancer cell lines (e.g., PC-9, A549 for NSCLC) are cultured in standard growth medium supplemented with fetal bovine serum and antibiotics.

  • Stepwise Dose Escalation: To induce resistance, cells are continuously exposed to a specific TKI (e.g., gefitinib, erlotinib) starting at a low concentration (typically near the IC50 value).

  • Gradual Concentration Increase: As cells adapt and resume proliferation, the concentration of the TKI is gradually increased in a stepwise manner. This process can take several months.

  • Isolation of Resistant Clones: Once cells can proliferate in a high concentration of the TKI, single-cell clones are isolated through methods like limiting dilution to ensure a homogenous resistant population.

  • Confirmation of Resistance: The resistance of the selected clones is confirmed by determining the IC50 of the TKI and comparing it to the parental cell line using a cell viability assay.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Cells (both parental and resistant) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • TKI Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the TKI to be tested. A control group with no TKI is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow the TKI to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The absorbance values are used to plot a dose-response curve, from which the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.

Signaling Pathways and Mechanisms of Cross-Resistance

The development of cross-resistance between different TKIs is often rooted in the complex interplay of intracellular signaling pathways. Activation of alternative "bypass" pathways is a common mechanism that allows cancer cells to circumvent the inhibitory effects of a specific TKI.

VEGF and EGFR Signaling Crosstalk

A critical mechanism underlying potential cross-resistance between a VEGFR inhibitor like this compound and EGFR inhibitors is the intricate crosstalk between the VEGF and EGFR signaling pathways.[6][7][8] Activation of the EGFR pathway can lead to increased production of VEGF, which in turn promotes angiogenesis and tumor cell survival.[6] Conversely, resistance to EGFR inhibitors is often associated with elevated VEGF levels.[6] This suggests that tumors resistant to EGFR TKIs might become more reliant on the VEGF signaling pathway for survival, potentially rendering them susceptible to VEGFR inhibitors. However, the presence of dual inhibitors like ZD6474, which target both pathways, highlights the complexity of this interaction. Resistance to a dual inhibitor could involve mechanisms that bypass both pathways simultaneously.

VEGF and EGFR Signaling Crosstalk. This diagram illustrates the interaction between the VEGF and EGFR signaling pathways.

Experimental Workflow for Investigating Cross-Resistance

The following workflow outlines a typical experimental approach to studying cross-resistance between TKIs.

Cross_Resistance_Workflow Start Start: Parental Cancer Cell Line Step1 Induce Resistance (Stepwise exposure to TKI A) Start->Step1 Resistant_Line TKI A-Resistant Cell Line Step1->Resistant_Line Step2 Characterize Resistance: - IC50 of TKI A - Analyze signaling pathways Resistant_Line->Step2 Step3 Assess Cross-Resistance: Treat with TKI B, TKI C, etc. Resistant_Line->Step3 IC50_Comparison Determine IC50 values of other TKIs Step3->IC50_Comparison Pathway_Analysis Analyze signaling pathway alterations upon treatment with other TKIs Step3->Pathway_Analysis Conclusion Conclusion: Determine cross-resistance profile and mechanisms IC50_Comparison->Conclusion Pathway_Analysis->Conclusion

Experimental workflow for cross-resistance studies. A flowchart of the process to determine TKI cross-resistance.

Key Signaling Pathways Implicated in TKI Cross-Resistance

Several signaling pathways have been identified as key players in mediating resistance to TKIs, including this compound and others. Understanding these pathways is crucial for developing strategies to overcome resistance.

  • PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, proliferation, and survival. Its constitutive activation is a common mechanism of resistance to both EGFR and VEGFR TKIs.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is also critical for cell proliferation and survival. Upregulation of this pathway can compensate for the inhibition of the primary target of a TKI.

  • MET Amplification: Overexpression of the MET receptor tyrosine kinase can activate downstream signaling pathways, such as PI3K/Akt and MAPK, independently of EGFR or VEGFR, leading to resistance.

  • HER2/HER3 Activation: Increased signaling through other members of the ErbB family of receptors, like HER2 and HER3, can also provide a bypass mechanism for EGFR-targeted therapies.

Resistance_Pathways cluster_Receptors Receptor Tyrosine Kinases cluster_Downstream Downstream Signaling EGFR EGFR PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS VEGFR VEGFR VEGFR->PI3K VEGFR->RAS MET MET MET->PI3K MET->RAS HER2 HER2/HER3 HER2->PI3K HER2->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Survival ZD4190 This compound ZD4190->VEGFR Inhibits EGFR_TKI EGFR TKI (Gefitinib, etc.) EGFR_TKI->EGFR Inhibits Bypass Bypass Signaling (e.g., MET, HER2 activation) Bypass->PI3K Bypass->RAS

Bypass signaling in TKI resistance. Activation of alternative pathways can lead to TKI resistance.

Conclusion

The available preclinical data, particularly from studies on ZD6474, a close analogue of this compound, suggests that cross-resistance between VEGFR and EGFR tyrosine kinase inhibitors is a plausible phenomenon. The development of resistance to an EGFR TKI like gefitinib can confer resistance to a dual VEGFR/EGFR inhibitor. This is likely mediated by the activation of bypass signaling pathways that render the cancer cells independent of the specific pathway targeted by the initial TKI.

For drug development professionals, these findings underscore the importance of understanding the complex signaling networks within cancer cells and anticipating potential resistance mechanisms. The development of novel therapeutic strategies, such as combination therapies that co-target multiple key pathways or the sequential use of TKIs with different resistance profiles, will be crucial in overcoming the challenge of acquired resistance and improving patient outcomes. Further research is warranted to investigate the specific cross-resistance profiles of this compound in a broader range of cancer cell lines and to elucidate the precise molecular mechanisms at play.

References

A Comparative Analysis of ZD-4190 and Sorafenib for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical profiles of two small molecule kinase inhibitors, ZD-4190 and sorafenib (B1663141). While sorafenib has become a standard of care for several cancers, this compound's development appears to have been discontinued. This analysis aims to provide a retrospective comparison based on available preclinical data, offering insights into their respective mechanisms, potencies, and antitumor activities.

Introduction

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor (VEGFR) tyrosine kinases, specifically KDR (VEGFR-2) and Flt-1 (VEGFR-1). Its mechanism is primarily anti-angiogenic, aiming to inhibit the formation of new blood vessels that supply tumors. Sorafenib is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor growth and angiogenesis, including the RAF/MEK/ERK pathway and receptor tyrosine kinases such as VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR).

Mechanism of Action

This compound: Targeting VEGFR Signaling

This compound primarily exerts its anti-tumor effects by inhibiting the tyrosine kinase activity of VEGFR-1 (Flt-1) and VEGFR-2 (KDR). These receptors are crucial for VEGF-mediated signaling, which triggers a cascade of events leading to endothelial cell proliferation, migration, and survival, ultimately resulting in angiogenesis. By blocking these receptors, this compound is designed to stifle the tumor's blood supply.

ZD4190_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR-1 (Flt-1) VEGFR-2 (KDR) VEGF->VEGFR P1 Receptor Dimerization & Autophosphorylation VEGFR->P1 P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Endothelial Cell Proliferation, Migration, Survival P2->P3 Angiogenesis Angiogenesis P3->Angiogenesis ZD4190 This compound ZD4190->P1 Inhibits

Diagram 1: this compound Mechanism of Action.

Sorafenib: A Multi-Kinase Inhibitor

Sorafenib has a broader mechanism of action, inhibiting both tumor cell proliferation and angiogenesis.[1] It targets the RAF/MEK/ERK signaling pathway, which is frequently overactive in many cancers, leading to uncontrolled cell division.[1] Simultaneously, it inhibits receptor tyrosine kinases like VEGFR and PDGFR, which are critical for angiogenesis.[1][2] This dual action allows sorafenib to attack the tumor directly and cut off its blood supply.[1]

Sorafenib_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligands Growth Factors (VEGF, PDGF) Receptors VEGFR PDGFR Ligands->Receptors RAS RAS Receptors->RAS Angiogenesis Angiogenesis Receptors->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->Receptors Inhibits Sorafenib->RAF Inhibits Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Prepare kinase, substrate, and ATP solution C Incubate kinase, substrate, ATP, and test compound A->C B Serially dilute test compound (this compound or Sorafenib) B->C D Measure kinase activity (e.g., phosphorylation of substrate) C->D E Calculate percent inhibition and determine IC50 D->E Xenograft_Workflow cluster_implantation Tumor Implantation cluster_growth Tumor Growth cluster_treatment Treatment cluster_monitoring Monitoring & Analysis A Implant human tumor cells subcutaneously into immunocompromised mice B Allow tumors to grow to a palpable size A->B C Administer test compound (this compound or Sorafenib) or vehicle control daily B->C D Measure tumor volume and body weight regularly C->D E Calculate Tumor Growth Inhibition (TGI) D->E

References

Navigating the VEGF Signaling Axis: A Comparative Guide to ZD-4190 and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of angiogenesis and the development of novel cancer therapeutics, the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway remains a cornerstone of modern oncology. ZD-4190 (Vandetanib), a multi-target tyrosine kinase inhibitor, has been a significant tool in this endeavor. This guide provides a comprehensive comparison of this compound with prominent alternatives, offering a detailed analysis of their mechanisms of action, inhibitory profiles, and the experimental frameworks used to evaluate their efficacy.

This guide will delve into a range of alternatives, from small molecule tyrosine kinase inhibitors (TKIs) that compete with ATP at the kinase domain of VEGF receptors (VEGFRs) to monoclonal antibodies and fusion proteins that target the VEGF ligands or the extracellular domains of their receptors. By presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their pursuit of novel anti-angiogenic strategies.

Small Molecule Tyrosine Kinase Inhibitors: A Comparative Analysis

Small molecule TKIs represent a major class of VEGF signaling inhibitors. These orally bioavailable compounds typically target the intracellular kinase domains of VEGFRs, but often exhibit activity against other receptor tyrosine kinases, leading to a multi-targeted approach. The following tables provide a comparative summary of the inhibitory potency (IC50 values) of this compound and its key alternatives against VEGFRs and other relevant kinases.

Compound VEGFR-1 (Flt-1) IC50 (nM) VEGFR-2 (KDR/Flk-1) IC50 (nM) VEGFR-3 (Flt-4) IC50 (nM) Other Notable Kinase Targets (IC50 in nM)
This compound (Vandetanib) 1100-3600[1]40[1][2][3]110[1][2][3]EGFR (500)[1][2][3], RET (130)
Axitinib 0.1 - 1.2[4][5]0.2 - 0.25[5]0.1-0.3[4]PDGFRβ (1.6), c-Kit (1.7)[5][6]
Pazopanib 10[6][7][8]30[6][7][8]47[6][7][8]PDGFRα (71), PDGFRβ (84), c-Kit (74), FGFR (74)[6][7][8]
Sorafenib 2690[9]20[10]Raf-1 (6), B-Raf (22), PDGFRβ (57), c-Kit (68), Flt-3 (59)[10]
Sunitinib Not specified80[6][11][12][13]Not specifiedPDGFRβ (2), c-Kit, Flt-3 (50)[11][14]

Table 1: Comparative Inhibitory Potency (IC50) of Small Molecule VEGF Signaling Inhibitors. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its alternatives against the three main VEGF receptors and other significant kinase targets. Lower values indicate greater potency.

Biologic-Based VEGF Signaling Inhibitors

In contrast to small molecule TKIs, biologic agents offer a different modality for inhibiting the VEGF pathway. These agents typically act extracellularly, either by sequestering VEGF ligands or by blocking the ligand-binding site on the receptor.

Agent Target Mechanism of Action
Bevacizumab (Avastin) VEGF-A[15][16]A humanized monoclonal antibody that binds to and neutralizes all isoforms of VEGF-A, preventing their interaction with VEGFR-1 and VEGFR-2.[15][17][18]
Ramucirumab (Cyramza) VEGFR-2[19][20][21]A fully human monoclonal antibody that binds to the extracellular domain of VEGFR-2, blocking the binding of VEGF-A, VEGF-C, and VEGF-D.[20][21][22][23]
Aflibercept (Zaltrap/Eylea) VEGF-A, VEGF-B, PlGF[24][25][26]A recombinant fusion protein consisting of portions of the extracellular domains of human VEGFR-1 and VEGFR-2 fused to the Fc portion of human IgG1. It acts as a "VEGF trap," binding to VEGF-A, VEGF-B, and PlGF with high affinity, thus preventing their interaction with their native receptors.[24][25][26][27][28]

Table 2: Mechanism of Action of Biologic-Based VEGF Signaling Inhibitors. This table outlines the specific targets and mechanisms of action for key monoclonal antibodies and fusion proteins used to inhibit the VEGF signaling pathway.

Visualizing the VEGF Signaling Pathway and Points of Inhibition

To better understand the mechanisms of these inhibitors, the following diagram illustrates the VEGF signaling pathway and the points at which different classes of drugs exert their effects.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF_A VEGF-A Bevacizumab Bevacizumab VEGF_A->Bevacizumab Aflibercept Aflibercept VEGF_A->Aflibercept VEGFR1 VEGFR-1 VEGF_A->VEGFR1 VEGFR2 VEGFR-2 VEGF_A->VEGFR2 VEGF_B VEGF-B VEGF_B->Aflibercept VEGF_B->VEGFR1 PlGF PlGF PlGF->Aflibercept PlGF->VEGFR1 VEGF_C_D VEGF-C, VEGF-D VEGF_C_D->VEGFR2 VEGFR3 VEGFR-3 VEGF_C_D->VEGFR3 TKD1 Tyrosine Kinase Domain Ramucirumab Ramucirumab VEGFR2->Ramucirumab TKD2 Tyrosine Kinase Domain TKD3 Tyrosine Kinase Domain TKIs Small Molecule TKIs (e.g., this compound, Axitinib, Sunitinib, Sorafenib, Pazopanib) TKD1->TKIs Downstream Downstream Signaling (PI3K/Akt, MAPK, etc.) TKD1->Downstream TKD2->TKIs TKD2->Downstream TKD3->TKIs TKD3->Downstream Angiogenesis Angiogenesis, Cell Proliferation, Survival, Migration Downstream->Angiogenesis

Figure 1: VEGF Signaling Pathway and Inhibitor Targets. This diagram illustrates the binding of VEGF ligands to their receptors, leading to downstream signaling and angiogenesis. It also shows the points of intervention for monoclonal antibodies, VEGF-traps, and small molecule tyrosine kinase inhibitors.

Experimental Protocols for Evaluating VEGF Signaling Inhibitors

The following section details the methodologies for key experiments cited in the evaluation of VEGF signaling inhibitors.

In Vitro Kinase Assay

Objective: To determine the direct inhibitory effect of a compound on the kinase activity of a specific VEGFR.

Principle: This assay measures the transfer of a phosphate (B84403) group from ATP to a substrate by the VEGFR kinase domain in the presence and absence of an inhibitor. The amount of phosphorylation is then quantified.

Methodology:

  • Reagents and Materials:

    • Recombinant human VEGFR-2 (or other VEGFR) kinase domain.

    • Kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT).

    • ATP.

    • Substrate (e.g., a synthetic peptide like poly(Glu,Tyr) 4:1).[29]

    • Test compound (inhibitor) at various concentrations.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, which measures ADP production).[29]

    • 96-well or 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure:

    • Add the kinase buffer containing the test compound or vehicle (DMSO) to the wells of the assay plate.

    • Add a solution containing the VEGFR enzyme and the substrate to each well.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be near its Km for the specific VEGFR.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding a reagent like ADP-Glo™ Reagent.

    • Add a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay

Objective: To assess the effect of a compound on the proliferation of endothelial cells stimulated by VEGF.

Principle: This cell-based assay measures the number of viable cells after treatment with a test compound in the presence of VEGF. A reduction in cell number indicates an anti-proliferative effect.

Methodology:

  • Reagents and Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Endothelial cell growth medium.

    • Recombinant human VEGF-A.

    • Test compound at various concentrations.

    • Cell viability reagent (e.g., MTS or CellTiter-Glo®).

    • 96-well cell culture plates.

    • Incubator (37°C, 5% CO2).

    • Plate reader.

  • Procedure:

    • Seed HUVECs into a 96-well plate and allow them to attach overnight.

    • Serum-starve the cells for 4-6 hours to reduce basal proliferation.

    • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 2 hours).

    • Stimulate the cells with a predetermined optimal concentration of VEGF-A.

    • Incubate for a period sufficient for cell proliferation (e.g., 72 hours).

    • Add the cell viability reagent to each well and incubate as per the manufacturer's instructions.

    • Measure the absorbance or luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated, VEGF-stimulated control.

    • Plot the normalized cell viability against the logarithm of the compound concentration to determine the IC50 value for inhibition of proliferation.

In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of a compound in a living organism.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

Methodology:

  • Animals and Materials:

    • Immunocompromised mice (e.g., nude or SCID mice).

    • Human tumor cell line known to be responsive to anti-angiogenic therapy.

    • Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection).

    • Vehicle control.

    • Calipers for tumor measurement.

  • Procedure:

    • Inject a suspension of the human tumor cells subcutaneously into the flank of the mice.

    • Monitor the mice for tumor growth.

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer the test compound or vehicle to the respective groups according to a defined schedule and dosage.

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Monitor the body weight and general health of the mice throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor volume for each mouse at each time point (e.g., Volume = 0.5 x length x width²).

    • Plot the mean tumor volume ± SEM for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

    • Perform statistical analysis to determine the significance of the anti-tumor effect.

Conclusion

The inhibition of VEGF signaling remains a critical strategy in cancer therapy. While this compound is a potent inhibitor of VEGFR-2, a variety of alternatives with different potency and selectivity profiles are available. Small molecule inhibitors like Axitinib offer high potency against all three VEGFRs, while others like Sorafenib and Sunitinib provide a broader spectrum of kinase inhibition. Biologic agents such as Bevacizumab, Ramucirumab, and Aflibercept offer highly specific extracellular targeting of the VEGF pathway. The choice of an appropriate inhibitor for research or therapeutic development will depend on the specific scientific question being addressed, the desired selectivity profile, and the biological context of the study. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and comparison of these and other novel VEGF signaling inhibitors.

References

Head-to-Head Comparison: ZD-4190 vs. Axitinib in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of targeted cancer therapies, both ZD-4190 and axitinib (B1684631) have emerged as potent inhibitors of vascular endothelial growth factor receptors (VEGFRs), key mediators of tumor angiogenesis. While both molecules share a common mechanism of action, a detailed head-to-head comparison of their preclinical performance is crucial for researchers and drug developers to understand their distinct profiles. This guide provides an objective comparison based on available experimental data, focusing on their kinase selectivity, in vivo efficacy in xenograft models, and pharmacokinetic properties.

Molecular Target Selectivity

Axitinib is a highly potent and selective second-generation tyrosine kinase inhibitor (TKI) targeting VEGFR-1, -2, and -3.[1][2] In vitro biochemical assays have demonstrated its sub-nanomolar inhibitory activity against these primary targets. Notably, axitinib also exhibits inhibitory activity against platelet-derived growth factor receptor beta (PDGFRβ) and c-KIT at slightly higher concentrations.[3]

This compound, a substituted 4-anilinoquinazoline, is also a potent inhibitor of VEGFR tyrosine kinases, with a primary focus on KDR (VEGFR-2) and Flt-1 (VEGFR-1).[4] While comprehensive kinase screening data for this compound is less publicly available compared to axitinib, existing studies highlight its potent anti-angiogenic properties mediated through the inhibition of VEGF signaling.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

Kinase TargetThis compound (nM)Axitinib (nM)
VEGFR-1 (Flt-1)Potent inhibitor0.1[3]
VEGFR-2 (KDR)Potent inhibitor0.2[3]
VEGFR-3 (Flt-4)Data not available0.1-0.3[3]
PDGFRβData not available1.6[3]
c-KITData not available1.7[3]

Note: IC50 values are from different studies and may not be directly comparable due to variations in assay conditions.

In Vivo Antitumor Efficacy in Xenograft Models

Both this compound and axitinib have demonstrated significant antitumor activity in a range of human tumor xenograft models. These studies are critical for evaluating the in vivo potential of these inhibitors.

This compound Xenograft Studies

This compound has shown broad-spectrum antitumor efficacy in various established human tumor xenograft models when administered orally.[4]

  • PC-3 (Prostate Cancer): In a study using a PC-3 xenograft model, this compound demonstrated significant tumor growth inhibition.[4]

  • Calu-6 (Lung Cancer): Efficacy has also been documented in the Calu-6 lung cancer xenograft model.[4]

  • MDA-MB-435 (Melanoma): In an orthotopic MDA-MB-435 xenograft model, this compound treatment for three consecutive days effectively delayed tumor growth.[5]

Axitinib Xenograft Studies

Axitinib has also been extensively evaluated in various preclinical cancer models, showing potent in vivo activity.

  • LoVo (Colon Cancer): In nude mice bearing LoVo colon cancer xenografts, axitinib treatment demonstrated a significant antitumor effect.[6]

  • PC-3 (Prostate Cancer): Axitinib has been shown to be effective in preclinical models of prostate cancer, including the PC-3 cell line.[7]

  • A549 (Lung Cancer): In an orthotopic xenograft model of human non-small cell lung cancer using A549 cells, the combination of axitinib with radiotherapy showed a significant decrease in the size and number of lung tumor nodules.[8][9]

Table 2: Summary of In Vivo Efficacy in Xenograft Models

DrugCell LineCancer TypeDosingKey Findings
This compoundPC-3ProstateOralSignificant tumor growth inhibition.[4]
Calu-6LungOralSignificant antitumor activity.[4]
MDA-MB-435Melanoma100 mg/kg/day, oralDelayed tumor growth.[5]
AxitinibLoVoColonNot specifiedSignificant antitumor effect.[6]
PC-3ProstateNot specifiedEffective in preclinical models.[7]
A549Lung25 mg/kg/day, oralSignificant decrease in tumor nodules with radiotherapy.[9]

Experimental Protocols

To provide a clearer understanding of the methodologies used in these key experiments, detailed protocols for representative xenograft studies are outlined below.

This compound in Orthotopic MDA-MB-435 Xenograft Model
  • Cell Line: MDA-MB-435 human melanoma cells.

  • Animal Model: Orthotopic tumor-bearing mice.

  • Treatment: this compound was administered orally at a dose of 100 mg/kg per day for three consecutive days.

  • Tumor Monitoring: Tumor growth was monitored by caliper measurement.

  • Imaging: Positron emission tomography (PET) imaging was used to evaluate tumor glucose metabolism, cell proliferation, and angiogenesis.

  • Validation: Imaging metrics were validated by immunohistochemical analysis of Ki67, GLUT-1, CD31, and integrin αvβ3.[5]

Axitinib in Orthotopic A549 Xenograft Model
  • Cell Line: A549 human non-small cell lung cancer cells.

  • Animal Model: Nude mice with established A549 lung tumor nodules.

  • Treatment: Mice were treated orally and daily with axitinib at 25 mg/kg/day. For combination therapy, this was administered concomitantly with daily fractionated radiation (2 Gy per day) for 5 consecutive days, followed by axitinib treatment for 5 days per week for 4 more weeks.

  • Evaluation: The therapeutic effect was quantitatively evaluated in lung tumor nodules. Modulation of radiation-induced pneumonitis, vascular damage, and fibrosis was assessed in lung tissue.[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams are provided.

G VEGF Signaling Pathway Inhibition VEGF VEGF Ligand VEGFR VEGF Receptor (VEGFR-1, -2, -3) VEGF->VEGFR Binds to TK_Domain Tyrosine Kinase Domain VEGFR->TK_Domain Activates ZD4190 This compound ZD4190->TK_Domain Inhibits Axitinib Axitinib Axitinib->TK_Domain Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, Ras/MAPK) TK_Domain->Downstream Phosphorylates Angiogenesis Angiogenesis (Endothelial Cell Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes G Xenograft Study Workflow cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Cell Culture Cell Culture Tumor Implantation Subcutaneous or Orthotopic Implantation Cell Culture->Tumor Implantation Animal Model Immunocompromised Mice Animal Model->Tumor Implantation Tumor Growth Tumor Growth to Palpable Size Tumor Implantation->Tumor Growth Randomization Randomization into Treatment Groups Tumor Growth->Randomization Treatment Drug Administration (Oral Gavage) Randomization->Treatment Monitoring Tumor Volume Measurement Treatment->Monitoring Endpoint Endpoint Analysis (e.g., Tumor Weight, Immunohistochemistry) Monitoring->Endpoint

References

Safety Operating Guide

Personal protective equipment for handling ZD-4190

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling the investigational antineoplastic agent ZD-4190. As no specific Safety Data Sheet (SDS) for this compound is publicly available, these guidelines are based on best practices for handling potent cytotoxic compounds. All personnel must be trained in the safe handling of hazardous drugs and should conduct a risk assessment prior to beginning any work.

This compound is an orally active inhibitor of vascular endothelial growth factor (VEGF) signaling, categorized as an antineoplastic agent.[1] Due to its cytotoxic nature, strict adherence to safety protocols is mandatory to minimize exposure risk to laboratory personnel and the environment.

Personal Protective Equipment (PPE)

Appropriate PPE is critical when handling this compound to prevent dermal, ocular, and respiratory exposure. The required level of PPE varies depending on the specific procedure being performed.

ActivityRecommended PPE
Receiving and Storage - Single pair of chemotherapy-tested gloves- Lab coat
Weighing and Solution Preparation (in a ventilated enclosure) - Double pair of chemotherapy-tested gloves- Disposable, impermeable gown with tight-fitting cuffs- NIOSH-certified respirator (e.g., N95)- Goggles or face shield
In Vitro / In Vivo Administration - Double pair of chemotherapy-tested gloves- Disposable, impermeable gown- Safety glasses with side shields
Waste Disposal - Double pair of chemotherapy-tested gloves- Disposable, impermeable gown
Spill Cleanup - Double pair of heavy-duty, chemotherapy-tested gloves- Disposable, impermeable gown- NIOSH-certified respirator- Goggles and face shield

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to ensure safety at every stage.

Receiving and Inspection
  • Inspect Container: Upon receipt, visually inspect the shipping container for any signs of damage or leakage.

  • Don PPE: Wear a single pair of chemotherapy-tested gloves before handling the package.

  • Transport: Transport the agent in a sealed, leak-proof secondary container to the designated storage area.

Storage
  • Designated Area: Store this compound in a clearly labeled, restricted-access area designated for potent compounds.

  • Secure Containment: Keep the compound in a tightly sealed, unbreakable secondary container.

  • Inventory: Maintain a detailed inventory log for all cytotoxic agents.

Preparation of Solutions
  • Controlled Environment: All weighing and solution preparation must be conducted in a certified chemical fume hood, biological safety cabinet, or other approved ventilated enclosure.

  • Surface Protection: Work on a disposable, plastic-backed absorbent pad to contain any minor spills.

  • Don Full PPE: Wear double gloves, an impermeable gown, a respirator, and a face shield.

  • Careful Handling: Avoid the generation of aerosols. If tablets need to be crushed or capsules opened, this should be done within the ventilated enclosure.[2]

  • Labeling: Clearly label all prepared solutions with the compound name, concentration, date of preparation, and a hazard warning.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, absorbent pads, and empty vials, must be disposed of as cytotoxic waste.

  • Waste Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste."

  • Excess Compound: Unused or expired this compound should be disposed of as hazardous chemical waste according to institutional and local regulations. Do not dispose of it down the drain or in regular trash.

  • Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A suitable decontamination procedure should be established, which may involve the use of a high-pH solution or a commercial product designed for deactivating cytotoxic drugs.

Spill Management Workflow

In the event of a spill, a clear and immediate response is necessary to contain the hazard and decontaminate the area.

Spill_Management_Workflow cluster_prep Immediate Response cluster_ppe Personal Protection cluster_containment Containment & Cleanup cluster_disposal Disposal & Reporting Evacuate Evacuate Area Alert Alert Others & Secure Area Evacuate->Alert Assess Assess Spill Severity Alert->Assess DonPPE Don Full Spill PPE Assess->DonPPE Contain Contain Spill with Absorbent Material DonPPE->Contain Clean Clean from Outer Edge Inward Contain->Clean Decontaminate Decontaminate Area Clean->Decontaminate Dispose Dispose of all Materials as Cytotoxic Waste Decontaminate->Dispose RemovePPE Remove PPE Carefully Dispose->RemovePPE Wash Wash Hands Thoroughly RemovePPE->Wash Report Report Incident Wash->Report

Caption: Workflow for managing a hazardous chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.